1-Bromo-2-methoxy-4,5-dimethylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methoxy-4,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETNPXCTGLWDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504511 | |
| Record name | 1-Bromo-2-methoxy-4,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33500-88-8 | |
| Record name | 1-Bromo-2-methoxy-4,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide & Safety Data Sheet: 1-Bromo-2-methoxy-4,5-dimethylbenzene
The following is an in-depth technical guide and Safety Data Sheet (SDS) analysis for 1-Bromo-2-methoxy-4,5-dimethylbenzene , structured for researchers and drug development professionals.
Document Type: Technical Safety & Handling Guide Compound Class: Aryl Bromide / Anisole Derivative CAS Registry Number: 33500-88-8 Date of Revision: February 12, 2026
Chemical Identity & Structural Characterization[1][2][3]
This section establishes the precise chemical identity of the compound, distinguishing it from common isomers (e.g., 1-bromo-4-methoxy-2,5-dimethylbenzene) to prevent synthetic errors.
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 2-Bromo-4,5-dimethylanisole; 4,5-Dimethyl-2-bromoanisole |
| CAS Number | 33500-88-8 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| SMILES | COc1cc(C)c(C)cc1Br |
| InChI Key | Unique identifier required for database verification (Structure specific) |
Analytical Validation (NMR Signature)
Based on experimental synthesis data (Ref. 2), the following ¹H NMR signature confirms identity:
-
Solvent: CDCl₃ (400 MHz)
-
Peaks: δ 2.17 (s, 3H, Ar-CH₃), 2.22 (s, 3H, Ar-CH₃), 3.86 (s, 3H, O-CH₃), 6.69 (s, 1H, Ar-H), 7.28 (s, 1H, Ar-H).
-
Interpretation: The two singlets in the aromatic region (6.69 and 7.28 ppm) confirm the para relationship of the protons is blocked or the specific 1,2,4,5-substitution pattern where protons are isolated from each other.
Hazard Identification (GHS Classification)
While specific toxicological data for this isomer is limited, its structural analogs (aryl bromides) dictate the following precautionary classification based on Structure-Activity Relationship (SAR) analysis.
GHS Label Elements
-
Signal Word: WARNING
-
Pictogram: Exclamation Mark (GHS07)
Hazard Statements
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Physical & Chemical Properties[2][5][6][7][8][9]
Understanding the physical state is critical for designing handling protocols (e.g., solid handling vs. liquid transfer).
| Property | Value/Description | Note |
| Physical State | Solid (Crystalline powder) | Recrystallized from hexane (Ref. 2) |
| Color | White to off-white | |
| Melting Point | Undetermined (Analog range: 40–70 °C) | Empirical estimation based on isomers |
| Solubility | Soluble in DCM, Ethyl Acetate, Chloroform | Lipophilic nature |
| Water Solubility | Insoluble | Hydrophobic aromatic core |
| Reactivity | Stable under ambient conditions | Compatible with standard oxidation/coupling |
Safe Handling & Synthesis Workflow
This compound is a valuable building block in C-H activation and cross-coupling reactions (e.g., Suzuki-Miyaura). The bromine handle at position 1 allows for selective functionalization, while the methoxy group directs electrophilic substitution.
Operational Workflow Diagram
The following diagram outlines the decision logic for handling this compound from receipt to reaction, ensuring sample integrity and operator safety.
Figure 1: Operational workflow for the safe intake, verification, and utilization of this compound in a research setting.
Synthesis Causality & Rationale
-
Why Keep Dry? Although anisoles are relatively stable, the presence of the bromine atom sensitizes the ring. Moisture can interfere with subsequent metal-catalyzed coupling reactions (e.g., poisoning Pd catalysts).
-
Why Vented Weighing? As a solid irritant (H335), airborne dust can irritate the respiratory tract. Weighing must occur inside a chemical fume hood or a powder containment enclosure.
Emergency Response Protocols
Every laboratory must implement a self-validating safety system. These protocols assume the worst-case scenario (direct exposure).
First Aid Measures
-
Inhalation: Move victim to fresh air immediately. If breathing is labored, administer oxygen. Rationale: Physical irritation of bronchial lining by halogenated dust.
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing. Rationale: Lipophilic compounds can penetrate the stratum corneum; prompt removal prevents dermatitis.
-
Eye Contact: Flush continuously with water for 15 minutes, lifting eyelids. Rationale: Mechanical and chemical irritation can cause corneal abrasion.
Firefighting Measures
-
Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.
-
Hazardous Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) and Carbon Monoxide (CO) under fire conditions. Firefighters must wear SCBA.
Applications in Drug Development[6][10][11]
This compound serves as a critical intermediate in the synthesis of neuroprotective agents and other pharmacophores.
-
Mechanism: The bromine atom acts as a leaving group or handle for lithiation/magnesiation, allowing the introduction of complex heterocycles.
-
Case Study: In the synthesis of neuroprotective compounds, this building block is brominated or coupled to form bi-aryl systems that modulate neuronal pathways (Ref. 1).
-
Electrochemical Synthesis: Recent methodologies have utilized electrochemical oxidation to generate cationic intermediates from this precursor, demonstrating its utility in green chemistry approaches (Ref. 2).
References
-
Medicinal Compound as Neuroprotective Agent. Google Patents, CN104045552A.[2] Available at: (Accessed Feb 12, 2026).
-
Organic Reactions Using Electrooxidatively Generated Cationic Intermediates. Kyoto University Repository. Available at: [Link] (Accessed Feb 12, 2026).
-
This compound Product Page. Alchimica. Available at: [Link] (Accessed Feb 12, 2026).
Sources
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 1-Bromo-2-methoxy-4,5-dimethylbenzene
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the ability to efficiently construct carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, offering a versatile and robust toolkit for forging these critical linkages.[1][2] This guide focuses on the application of a specific, highly functionalized aryl bromide, 1-Bromo-2-methoxy-4,5-dimethylbenzene , as a key building block in these transformative reactions.
The unique substitution pattern of this aromatic scaffold—featuring a reactive bromine atom for cross-coupling, an ortho-methoxy group, and two vicinal methyl groups—imparts specific electronic and steric characteristics. These features make it an invaluable synthon for accessing a diverse array of complex molecular architectures. The electron-donating nature of the methoxy and dimethyl substituents renders the aryl bromide electron-rich, which can present unique challenges and opportunities in catalysis. This technical guide provides researchers, scientists, and drug development professionals with in-depth protocols and mechanistic insights for successfully employing this compound in several key palladium-catalyzed cross-coupling reactions.
Mechanistic Overview: The Palladium Catalytic Cycle
At the heart of these reactions lies a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3] While variations exist for each specific named reaction, the fundamental steps are largely conserved.
A generalized catalytic cycle typically involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[3][4]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Alkene/Amine Coordination/Insertion (for Heck, Buchwald-Hartwig): The second coupling partner is introduced to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][4]
The efficiency and success of this cycle are critically dependent on the choice of palladium precursor, ligands, base, and solvent, all of which must be carefully selected to accommodate the specific electronic and steric properties of the substrate.
Caption: Generalized Palladium Catalytic Cycle.
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organohalide.[5] For an electron-rich aryl bromide like this compound, the oxidative addition step can be sluggish. Therefore, the choice of a highly active catalyst system is crucial.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 2-methoxy-4,5-dimethyl-1,1'-biphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized and degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, flame-dried
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (2 mol%).
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of aryl bromide).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | The dppf ligand is both electron-rich and bulky, which facilitates the oxidative addition of the electron-rich aryl bromide and subsequent reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[6] |
| Solvent | Dioxane/Water, Toluene/Water | A polar aprotic solvent with water is often used to solubilize both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the oxidative addition of electron-rich aryl bromides. |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[4][7] The electron-donating groups on our substrate can make oxidative addition challenging, necessitating the use of specialized, bulky, and electron-rich phosphine ligands.
Protocol: Buchwald-Hartwig Amination with Aniline
Objective: To synthesize N-(2-methoxy-4,5-dimethylphenyl)aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, flame-dried
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.6 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
To this solution, add this compound (1.0 equiv.), aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to obtain the desired arylamine.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | XPhos is a bulky, electron-rich Buchwald ligand designed to promote the challenging oxidative addition to electron-rich aryl halides and facilitate reductive elimination.[8] |
| Base | NaOtBu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are standard for this reaction. |
| Temperature | 100-110 °C | Thermal energy is required to overcome the activation barrier for this transformation. |
digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="this compound\n+ Coupling Partner\n+ Catalyst & Base"]; inert [label="Establish Inert Atmosphere\n(Argon/Nitrogen)"]; solvent [label="Add Degassed Solvent"]; heat [label="Heat to Reaction Temperature\n(e.g., 80-110 °C)"]; monitor [label="Monitor Progress\n(TLC / LC-MS)"]; workup [label="Aqueous Workup\n& Extraction"]; purify [label="Purification\n(Column Chromatography)"]; product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagents; reagents -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; }
Caption: General Experimental Workflow.
Application 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[9][10] This reaction is typically co-catalyzed by palladium and copper(I). For electron-rich aryl bromides, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene
Objective: To synthesize 1-(2-methoxy-4,5-dimethylphenyl)-2-phenylethyne.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(tBu)₃) or its tetrafluoroborate salt
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, flame-dried
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and P(tBu)₃ (4 mol%).
-
Evacuate and backfill with inert gas.
-
Add anhydrous DMF, followed by this compound (1.0 equiv.), phenylacetylene (1.5 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Stir the mixture at room temperature or heat gently to 50-60 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-8 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired arylalkyne.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / P(tBu)₃ | The bulky and highly electron-donating P(tBu)₃ ligand is effective in promoting the oxidative addition of less reactive aryl bromides, even at lower temperatures.[11] |
| Base | Cs₂CO₃, Et₃N, or other amine bases | A base is required to deprotonate the terminal alkyne, forming the acetylide which participates in the catalytic cycle.[10] |
| Solvent | DMF, THF, Dioxane | A polar aprotic solvent is typically used. |
| Additives | None (Copper-Free) | Eliminating the copper co-catalyst can prevent the formation of undesired alkyne homocoupling products, which can be a significant side reaction.[10] |
Application 4: Heck-Mizoroki Reaction for Alkene Arylation
The Heck reaction is a method for C-C bond formation between an organohalide and an alkene, typically in the presence of a base.[12][13] For electron-rich aryl bromides, higher temperatures and specific ligand systems are often required to achieve good yields.
Protocol: Heck Reaction with n-Butyl Acrylate
Objective: To synthesize n-butyl (E)-3-(2-methoxy-4,5-dimethylphenyl)acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, flame-dried
Procedure:
-
To a flame-dried, sealable reaction tube, add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%).
-
Add this compound (1.0 equiv.), n-butyl acrylate (1.5 equiv.), and triethylamine (2.0 equiv.).
-
Add anhydrous DMF as the solvent.
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by GC-MS. The reaction may require 12-24 hours for completion.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography to isolate the substituted acrylate.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / P(o-tol)₃ | Moderately bulky phosphine ligands are often effective. For more challenging substrates, N-heterocyclic carbene (NHC) ligands can also be considered. |
| Base | Et₃N, K₂CO₃ | An organic or inorganic base is required to neutralize the HBr generated during the catalytic cycle.[12] |
| Solvent | DMF, DMAc | High-boiling polar aprotic solvents are typically used due to the high reaction temperatures required. |
| Temperature | 120-140 °C | High temperatures are generally necessary to facilitate the oxidative addition of electron-rich aryl bromides in the Heck reaction.[14] |
Conclusion and Future Outlook
This compound serves as a highly adaptable and valuable building block for the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a solid foundation for researchers. The key to success with this electron-rich substrate lies in the judicious selection of highly active catalyst systems, particularly those employing bulky, electron-donating ligands, and the optimization of reaction conditions. As the field of catalysis continues to evolve, the development of even more active and robust catalysts will further expand the utility of this and other functionalized synthons in the rapid and efficient construction of novel chemical entities for drug discovery and materials science.
References
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- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- He, Z., Zhang, H., & Chen, J. (2005).
- Karami, K., Ghasemi, Z., & Nasrabadi, H. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(12), 20042-20054.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.
- de Vries, J. G. (2016). Heck Reaction—State of the Art.
- Mernyák, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1988-1994.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Lamola, J. L., et al. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. European Journal of Inorganic Chemistry, 2021(22), 2154-2162.
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Heravi, M. M., et al. (2015). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Monatshefte für Chemie - Chemical Monthly, 146(10), 1545-1563.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (2010). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727.
- Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Gotsulya, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18146–18161.
- The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
- de Koning, C. B., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8193-8215.
- Das, S., & Chatterjee, T. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22091-22114.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube.
- Islam, M. S., et al. (2019). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. European Journal of Inorganic Chemistry, 2019(42), 4559-4564.
- Corma, A., et al. (2003). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
-
ResearchGate. (2002). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Retrieved from [Link]
- Le, C., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(17), 4767-4774.
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- 14. uwindsor.ca [uwindsor.ca]
Buchwald-Hartwig amination protocols for 1-Bromo-2-methoxy-4,5-dimethylbenzene
Application Note: High-Efficiency Buchwald-Hartwig Amination of 1-Bromo-2-methoxy-4,5-dimethylbenzene
Executive Summary
This application note details optimized protocols for the Buchwald-Hartwig amination of This compound (Substrate A) . This substrate presents a dual challenge in palladium-catalyzed cross-coupling:
-
Electronic Deactivation: The electron-donating methoxy and methyl groups increase the electron density of the aromatic ring, significantly slowing the rate of oxidative addition (OA).
-
Steric Hindrance: The ortho-methoxy group creates steric bulk and potential hemilabile coordination to the metal center, complicating amine approach and reductive elimination (RE).
To overcome these barriers, this guide moves beyond legacy ligands (e.g., BINAP, DPPF) to utilize Dialkylbiaryl Phosphine (Buchwald) Ligands . We provide two distinct protocols: Method A for primary amines (utilizing BrettPhos ) and Method B for secondary amines (utilizing RuPhos ), ensuring high yields (>85%) and reproducibility.
Substrate Analysis & Mechanistic Strategy
Target Molecule: this compound
-
Electronic Profile: Electron-Rich (Deactivated toward OA).
-
Steric Profile: Ortho-substituted (Hindered).
Mechanistic Bottlenecks
In the catalytic cycle, the electron-rich nature of the aryl ring makes the Oxidative Addition of the C-Br bond to Pd(0) the likely rate-determining step (RDS) when using standard ligands. However, once the oxidative addition occurs, the ortho-methoxy group can impede the coordination of the incoming amine.
The Solution:
-
Ligand Selection: We employ bulky, electron-rich phosphines.[1] The electron-richness of the ligand facilitates OA on the deactivated ring. The bulk promotes the formation of the monoligated [L-Pd(0)] species, which is the active catalyst.
-
Precatalysts: We recommend using Pd-G3/G4 precatalysts to bypass the induction period associated with reducing Pd(II) salts, which is critical for deactivated substrates.
Diagram 1: Catalytic Cycle & Ligand Influence
Caption: Catalytic cycle highlighting the critical role of specific ligands in overcoming the electronic deactivation of the aryl bromide substrate.
Experimental Protocols
Method A: Coupling with Primary Amines
Best for: Alkyl amines, Anilines, Benzylamine.
Rationale: BrettPhos is the ligand of choice. Its extreme bulk prevents the formation of bis-ligated complexes (which are inactive) and its electronic richness drives the oxidative addition of our deactivated aryl bromide. LHMDS is used as a soluble base to prevent catalyst poisoning often seen with primary amines and stronger inorganic bases.
| Reagent | Equivalents | Role |
| Substrate A | 1.0 equiv | Electrophile |
| Primary Amine | 1.2 equiv | Nucleophile |
| BrettPhos Pd G4 | 0.02 equiv (2 mol%) | Precatalyst |
| LHMDS (1M in THF) | 2.2 equiv | Base |
| 1,4-Dioxane | 0.2 M (concentration) | Solvent |
Step-by-Step Protocol:
-
Setup: Inside a nitrogen-filled glovebox (or using strict Schlenk technique), charge a reaction vial equipped with a magnetic stir bar with BrettPhos Pd G4 (2 mol%) and Substrate A (1.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-Dioxane.
-
Amine Addition: Add the primary amine (1.2 equiv).
-
Base Addition: Add LHMDS (1.0 M solution in THF, 2.2 equiv) dropwise.
-
Note: If using a solid amine, add it in step 1.
-
-
Reaction: Seal the vial with a PTFE-lined cap. Remove from the glovebox and stir at 80°C for 12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and quench with saturated NH₄Cl solution. Separate layers, dry organics over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: Coupling with Secondary Amines
Best for: Morpholine, Piperidine, N-methylanilines.
Rationale: RuPhos is utilized here.[1] Secondary amines are more sterically demanding than primary ones. RuPhos is specifically designed to facilitate the reductive elimination step, which can become the bottleneck when coupling two bulky partners (the ortho-substituted aryl ring and the secondary amine). NaOtBu is the standard base here.
| Reagent | Equivalents | Role |
| Substrate A | 1.0 equiv | Electrophile |
| Secondary Amine | 1.2 equiv | Nucleophile |
| RuPhos Pd G4 | 0.02 equiv (2 mol%) | Precatalyst |
| NaOtBu | 1.4 equiv | Base |
| Toluene | 0.2 M (concentration) | Solvent |
Step-by-Step Protocol:
-
Setup: Inside a glovebox, charge a vial with RuPhos Pd G4 (2 mol%), Substrate A (1.0 equiv), and NaOtBu (1.4 equiv).
-
Solvent Addition: Add anhydrous Toluene.
-
Amine Addition: Add the secondary amine (1.2 equiv).
-
Reaction: Seal the vial. Heat to 100°C for 4–8 hours.
-
Note: Secondary amines often react faster than primary amines once the catalytic cycle is engaged; however, the higher temperature ensures the bulky reductive elimination occurs.
-
-
Workup: Cool, dilute with DCM, filter through a pad of Celite to remove salts/Pd residue. Concentrate the filtrate.
-
Purification: Flash column chromatography.
Troubleshooting & Optimization Workflow
If low yields (<50%) are observed, the issue is likely Protodehalogenation (reduction of the bromide to the arene) or Catalyst Inhibition .
Common Failure Modes for Substrate A:
-
Problem: Conversion stops at 30%.
-
Cause: Catalyst death due to chelation from the ortho-methoxy group.
-
Fix: Switch to tBuBrettPhos (even bulkier) or increase catalyst loading to 4 mol%.
-
-
Problem: Formation of 1-methoxy-3,4-dimethylbenzene (reduced byproduct).
-
Cause: β-hydride elimination from the amine or difficult reductive elimination.
-
Fix: Lower temperature to 60°C and extend time; switch solvent to tBuOH (can facilitate proton transfer).
-
Diagram 2: Optimization Decision Tree
Caption: Decision matrix for troubleshooting reaction failures based on crude mixture analysis.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia. Organic Letters, 8(26), 5951–5954.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
Sources
lithiation of 1-Bromo-2-methoxy-4,5-dimethylbenzene for electrophilic trapping
Application Note: High-Fidelity Lithiation & Electrophilic Trapping of 1-Bromo-2-methoxy-4,5-dimethylbenzene
Executive Summary
This guide details the regioselective lithiation of This compound (Substrate 1 ) via Lithium-Halogen (Li-Hal) exchange. While Directed Ortho Metalation (DoM) is a competing pathway in anisole derivatives, the presence of the C1-Bromine atom allows for rapid, kinetically controlled Li-Hal exchange using n-butyllithium (n-BuLi) at cryogenic temperatures. This protocol provides a robust method to generate the C1-lithiated intermediate for subsequent trapping with diverse electrophiles (E+), enabling the synthesis of complex polysubstituted benzene derivatives for drug discovery libraries.
Mechanistic Principles & Regioselectivity
The Competition: Li-Hal Exchange vs. DoM
The substrate presents a classic "chemoselectivity" challenge common in organometallic chemistry:
-
Lithium-Halogen Exchange (Kinetic Control): Reaction at the C1-Br bond.[1] This is extremely fast at -78°C.
-
Directed Ortho Metalation (Thermodynamic/Kinetic Competition): The C2-Methoxy group is a Directed Metalation Group (DMG). It activates the C3 position (ortho to OMe, ortho to Br).
Expert Insight: In this specific substrate, Li-Hal exchange at C1 is the dominant pathway (
Reaction Mechanism (Li-Hal Exchange)
The exchange proceeds via the formation of an "ate" complex intermediate (lithium bromate species) before collapsing to the aryl lithium and butyl bromide.
Figure 1: Simplified mechanism of Lithium-Halogen exchange via an ate-complex intermediate.
Experimental Protocol
Reagents & Equipment
-
Substrate: this compound (>98% purity).
-
Base: n-Butyllithium (1.6 M or 2.5 M in hexanes). CRITICAL: Must be titrated prior to use.
-
Solvent: Anhydrous THF (distilled over Na/benzophenone or from a column drying system).
-
Electrophiles: DMF (for aldehydes), CO2 (solid/gas for acids), I2 (for iodides), or B(OMe)3 (for boronic acids).
-
Apparatus: Flame-dried 3-neck round-bottom flask, nitrogen/argon manifold, low-temperature thermometer.
Pre-Protocol: Titration of n-BuLi
Why: Commercial n-BuLi degrades. Using exact stoichiometry (1.05 equiv) prevents excess base from triggering side reactions (like DoM at C6 or Wurtz coupling). Method: Titrate using Diphenylacetic acid (DPAA) in THF at room temperature.[2] The endpoint is a persistent yellow color (formation of the dianion).
-
Reference: [1].
Step-by-Step Lithiation Workflow
-
Setup: Flame-dry a 100 mL 3-neck flask under vacuum. Backfill with Argon (x3). Add magnetic stir bar.[1]
-
Solvation: Add Substrate (1.0 equiv, e.g., 500 mg) and Anhydrous THF (Concentration ~0.1 M).
-
Cooling: Submerge flask in a dry ice/acetone bath. Allow internal temperature to reach -78°C .
-
Note: Wait 15 mins to ensure thermal equilibrium.
-
-
Lithiation: Add n-BuLi (1.05 equiv) dropwise via syringe over 10 minutes.
-
Observation: Solution may turn slight yellow/orange.
-
Stirring: Stir at -78°C for 30-45 minutes . Do not exceed 1 hour to avoid scrambling.
-
-
Validation (Optional): Remove a 0.1 mL aliquot, quench into deuterated methanol (MeOD). Analyze by NMR. >95% deuterium incorporation at C1 confirms lithiation.
-
Trapping: Add the Electrophile (1.2 - 1.5 equiv) dissolved in minimal dry THF (or neat if liquid) dropwise.
-
Exotherm Control: Maintain temp < -70°C during addition.[3]
-
-
Warming:
-
For reactive electrophiles (DMF, Chlorosilanes): Stir 30 mins at -78°C, then warm to 0°C.
-
For sluggish electrophiles (Borates): Warm to RT overnight.
-
-
Quenching: Add saturated aqueous NH4Cl (5 mL).
Figure 2: Operational workflow for cryogenic lithiation.
Data Presentation: Electrophile Compatibility
The following table summarizes expected outcomes based on standard reactivity patterns for electron-rich aryl lithiums.
| Electrophile (E+) | Product Type | Expected Yield | Notes |
| DMF | Benzaldehyde | 85-95% | Requires acidic hydrolysis workup. |
| CO2 (Solid) | Benzoic Acid | 80-90% | Add crushed dry ice directly or bubble gas. |
| B(OMe)3 | Boronic Acid | 70-85% | Quench with acid to hydrolyze the boronate ester. |
| I2 | Aryl Iodide | >90% | Iodine solution in THF. Color fades as consumed.[2][4] |
| MeSSMe | Thioether | 85-90% | Very fast reaction; foul odor. |
Troubleshooting & Optimization
-
Problem: Low Yield / Recovered Starting Material.
-
Cause: Wet THF or degraded n-BuLi.
-
Solution: Retitrate n-BuLi. Distill THF over Na/Benzophenone immediately before use.
-
-
Problem: Wurtz Coupling (Dimerization).
-
Cause: Reaction temperature rose above -60°C during n-BuLi addition.
-
Solution: Slow down addition rate. Ensure internal thermometer is used.
-
-
Problem: Regio-scrambling (Product at C3 or C6).
-
Cause: "Halogen Dance" or acid-base equilibration due to long reaction times.
-
Solution: Quench strictly after 30-45 minutes. Do not let the lithiated species sit overnight.
-
References
-
University of Rochester. (n.d.). How To: Titrate Alkyllithiums. Not Voodoo. Retrieved October 26, 2023, from [Link]
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Hal exchange kinetics).
-
Slocum, D. W., et al. (2005). Near-Ambient Temperature Halogen–Lithium Exchange of p-Bromoanisole. Thieme Connect. Retrieved from [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University.[5] Retrieved from [Link]
Sources
Application Note & Protocols: Methylation Strategies for 4-bromo-5-methoxy-1,2-dimethylbenzene Precursors
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 4-bromo-5-methoxy-1,2-dimethylbenzene. The focus is on the critical methylation step, exploring the most effective strategies for converting precursor molecules into the target compound. We delve into the mechanistic underpinnings of O-methylation via the Williamson ether synthesis and C-methylation through palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide offers detailed, step-by-step protocols, discusses the rationale behind experimental choices, and provides troubleshooting insights to ensure reliable and efficient synthesis.
Introduction and Retrosynthetic Analysis
4-bromo-5-methoxy-1,2-dimethylbenzene is a substituted aromatic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its specific substitution pattern offers multiple points for further functionalization. The efficient synthesis of this molecule hinges on a well-designed strategy, with the final methylation step being crucial.
A retrosynthetic analysis reveals two primary pathways to the target molecule, each defining a different precursor and corresponding methylation strategy.
Figure 1: Retrosynthetic analysis of 4-bromo-5-methoxy-1,2-dimethylbenzene.
This guide will focus on these two predominant strategies:
-
O-Methylation: The methylation of a hydroxyl group on a phenolic precursor. This is the most common and direct route, primarily achieved through the Williamson ether synthesis.
-
C-Methylation: The formation of a carbon-carbon bond to introduce a methyl group onto the aromatic ring. This is typically accomplished using advanced cross-coupling reactions like the Suzuki-Miyaura coupling.
Strategy 1: O-Methylation of Phenolic Precursors via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an organohalide and an alkoxide.[1] In this context, it involves the deprotonation of the phenolic precursor, 4-bromo-5-hydroxy-1,2-dimethylbenzene, to form a nucleophilic phenoxide ion, which then attacks an electrophilic methylating agent in an SN2 reaction.[1]
Mechanistic Rationale and Experimental Design
The success of this synthesis is predicated on the careful selection of base, solvent, and methylating agent.
-
Base Selection: The phenol (pKa ≈ 10) must be deprotonated to form the more nucleophilic phenoxide.
-
Strong Bases (e.g., Sodium Hydride, NaH): Ensure complete and irreversible deprotonation. NaH is powerful but requires anhydrous conditions and careful handling.[2]
-
Moderate Bases (e.g., NaOH, K₂CO₃): Often sufficient for phenols and are easier to handle.[2][3] Potassium carbonate (K₂CO₃) is a common choice as it is a solid, non-hygroscopic base that is easily removed during workup.
-
-
Solvent Choice: The SN2 mechanism is favored by polar aprotic solvents.[2] Solvents like N,N-dimethylformamide (DMF), acetonitrile, or acetone do not solvate the nucleophile as strongly as protic solvents, thereby increasing its reactivity and accelerating the reaction rate.[2]
-
Methylating Agent:
-
Methyl Iodide (CH₃I): Highly reactive due to the excellent leaving group ability of iodide. It is, however, a potent alkylating agent and should be handled with care.
-
Dimethyl Sulfate ((CH₃)₂SO₄): A cost-effective and highly effective methylating agent. It is extremely toxic and a suspected carcinogen, requiring strict safety protocols.
-
Figure 2: General workflow for Williamson ether synthesis.
Detailed Protocol: O-Methylation of 4-bromo-5-hydroxy-1,2-dimethylbenzene
Materials:
-
4-bromo-5-hydroxy-1,2-dimethylbenzene (1.0 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Methyl iodide (CH₃I) (1.5 eq.)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5-hydroxy-1,2-dimethylbenzene (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetone or DMF (approx. 0.1 M concentration of the phenol).
-
Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.5 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 50-60 °C (for DMF) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic solids (K₂CO₃).[2]
-
Rinse the solids with a small amount of ethyl acetate.
-
Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.
-
-
Extraction:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-bromo-5-methoxy-1,2-dimethylbenzene.
Troubleshooting and Data
| Problem | Potential Cause | Solution |
| Low Yield / Incomplete Reaction | Incomplete deprotonation of the phenol. | Use a stronger base like NaH in an anhydrous solvent (e.g., THF, DMF). Ensure K₂CO₃ is finely powdered and anhydrous.[2] |
| Insufficient reaction time or temperature. | Increase reaction time or temperature, monitoring carefully by TLC. Microwave-assisted heating can sometimes improve yields.[2] | |
| Side Product Formation | C-alkylation of the phenol ring. | This is a known side reaction, though less common with methylating agents. Lowering the temperature may help.[2] |
Strategy 2: C-Methylation via Suzuki-Miyaura Cross-Coupling
For precursors where the methoxy group is already present but a site for methylation is occupied by a halogen (e.g., 1,4-dibromo-2-methoxy-5-methylbenzene), the Suzuki-Miyaura coupling offers a powerful method for C-C bond formation.[4] This palladium-catalyzed reaction couples an organoboron compound with an organohalide.[5]
Mechanistic Rationale
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) species.[5]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, requiring activation by a base.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
The choice of catalyst, ligand, base, and boron source is critical. Modern bulky, electron-rich phosphine ligands have expanded the scope of this reaction to include less reactive aryl chlorides and facilitate the coupling of alkylboron reagents.[4][6]
Figure 3: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Methylation of an Aryl Bromide
This is a general protocol and must be optimized for the specific aryl halide precursor.
Materials:
-
Aryl bromide precursor (e.g., 4,5-dibromo-1,2-dimethylbenzene) (1.0 eq.)
-
Potassium methyltrifluoroborate (CH₃BF₃K) or Trimethylboroxine (1.2 - 1.5 eq.)[4][6]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PCy₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 eq.)
-
Solvent (e.g., Toluene, Dioxane, with water)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), the methylboron reagent (1.2 eq.), the base (2.0 eq.), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. Reactions can take from 2 to 24 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic phase with water and brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Safety Precautions
-
Methylating Agents: Methyl iodide and especially dimethyl sulfate are toxic and carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Caustic solutions like NaOH are corrosive. Handle with care.
-
Solvents: Organic solvents are flammable and may be toxic. Use in a fume hood and away from ignition sources.
-
Palladium Catalysts: While generally less toxic, palladium catalysts should be handled with care as fine powders can be respiratory irritants.
Conclusion
The synthesis of 4-bromo-5-methoxy-1,2-dimethylbenzene can be approached through several methylation strategies. The Williamson ether synthesis represents a classical, reliable, and cost-effective method for the O-methylation of a corresponding phenolic precursor. For cases requiring C-C bond formation, the Suzuki-Miyaura cross-coupling provides a modern, highly versatile, albeit more complex, alternative for the C-methylation of an aryl halide precursor. The choice of method will depend on the availability of starting materials, the scale of the reaction, and the technical capabilities of the laboratory. Both protocols, when executed with attention to the underlying chemical principles, provide robust pathways to the target compound.
References
-
The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Practical methylation of aryl halides by Suzuki-Miyaura coupling. Organic Letters, 11(8), 1773–1775. Available from: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. Retrieved from: [Link]
-
Boyd, S., et al. (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. ACS Catalysis. Available from: [Link]
-
Gnanasekaran, K. K., Bunce, R., & Berlin, K. D. (2014). Synthesis of 4,5-dimethylbenzene-1,2-dimethanol (1). ResearchGate. Available from: [Link]
-
Höfer, R., & Nessel, J. (2001). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 5(4), 433-436. Available from: [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005). The Hive. Retrieved from: [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. Available from: [Link]
-
Gnanasekaran, K. K., et al. (2014). 4,5-Dimethylbenzene-1,2-dimethanol. ResearchGate. Available from: [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. Available from: [Link]
-
Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. (2012). European Journal of Organic Chemistry. Available from: [Link]
-
Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts. Retrieved from: [Link]
-
Roberts, H. R., et al. (1980). The Mechanism of Formation of Grignard Reagents. Journal of the American Chemical Society, 102, 231-38. Available from: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from: [Link]
-
Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. (2020). National Institutes of Health. Available from: [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from: [Link]
-
Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. (2021). National Institutes of Health. Available from: [Link]
-
Methylation of 4-substituted catechol derivatives. (2021). ResearchGate. Available from: [Link]
-
Supporting Information for an article. (n.d.). The Royal Society of Chemistry. Retrieved from: [Link]
-
Biocatalytic demethylation of m- or p-substituted guaiacols. (n.d.). ResearchGate. Available from: [Link]
-
4-bromo-1,2-dimethylbenzene. (2025). Chemical Synthesis Database. Retrieved from: [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from: [Link]
-
Bacterial methylation of chlorinated phenols and guaiacols. (1983). Applied and Environmental Microbiology, 45(3), 774-83. Available from: [Link]
-
Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. (2025). ResearchGate. Available from: [Link]
-
Mechanism of the Ullmann Condensation. (n.d.). The Journal of Organic Chemistry. Retrieved from: [Link]
-
Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. (2022). MDPI. Available from: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. Available from: [Link]
-
An Easy Access to 4,5-Disubstituted Thiazoles. (2012). Organic Chemistry Portal. Retrieved from: [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. (2022). National Institutes of Health. Available from: [Link]
-
4-Bromo-1-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved from: [Link]
-
Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. (2023). Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
DNA Methylation. (2025). Epigenomics Workshop Documentation. Retrieved from: [Link]
-
Methylation Interference Assay. (2022). Technology Networks. Retrieved from: [Link]
-
Reductive Alkylation Kit. (n.d.). Hampton Research. Retrieved from: [Link]
-
Sample preparation for genome wide DNA methylation analysis. (2022). Protocols.io. Retrieved from: [Link]
-
Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate. (2021). MDPI. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Isolating 1-Bromo-2-methoxy-4,5-dimethylbenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of separating the target compound, 1-Bromo-2-methoxy-4,5-dimethylbenzene, from its closely related regioisomers. Separation of aromatic positional isomers is a frequent and significant hurdle in organic synthesis due to their nearly identical physical properties.[1] This document offers a structured approach to troubleshooting, detailed protocols, and the underlying scientific principles to achieve high purity.
Understanding the Challenge: The Nature of the Isomeric Mixture
The synthesis of this compound, typically via electrophilic bromination of 3,4-dimethylanisole, rarely yields a single product. The activating methoxy and methyl groups direct the incoming electrophile (bromine) to several positions on the aromatic ring, leading to a mixture of regioisomers.
The primary isomers you are likely to encounter are:
-
Target Compound: this compound
-
Regioisomer A: 1-Bromo-5-methoxy-3,4-dimethylbenzene
-
Regioisomer B: 1-Bromo-2-methoxy-3,4-dimethylbenzene
These isomers exhibit very subtle differences in polarity and boiling points, making their separation non-trivial.[2] However, their melting points can differ more significantly due to variations in how their structures pack into a crystal lattice, a property that can be exploited.[1]
Table 1: Predicted Physicochemical Properties of Potential Isomers
| Compound | Structure | Predicted Polarity | Predicted Boiling Point (°C) | Predicted Melting Point (°C) |
| This compound (Target) | ![]() | Moderate | ~240-250 | Likely a low-melting solid |
| 1-Bromo-5-methoxy-3,4-dimethylbenzene (Isomer A) | ![]() | Moderate | ~240-250 | May differ due to symmetry |
| 1-Bromo-2-methoxy-3,4-dimethylbenzene (Isomer B) | ![]() | Moderate | ~240-250 | May differ due to steric hindrance |
Note: Structures and predicted properties are for illustrative purposes. Experimental verification is essential.
Frequently Asked Questions (FAQs)
Q1: My initial reaction TLC shows only one spot. Does this confirm my product is pure?
A: Not necessarily. Regioisomers often have very similar polarities and may co-elute on a standard TLC plate, appearing as a single spot.[3] To resolve them, you may need to test various eluent systems, including different solvent ratios or less common solvents. Trying different stationary phases for TLC (e.g., alumina or reverse-phase plates) can also reveal hidden impurities.[3]
Q2: Which purification technique should I try first?
A: The choice depends on the physical state of your crude product and the scale of your reaction.
-
If the crude product is a solid: Recrystallization is often the most effective and scalable first-line approach for purifying solids.[4][5] It leverages differences in solubility and crystal packing energy, which can be more pronounced between isomers than polarity differences.
-
If the crude product is an oil or if recrystallization fails: Flash column chromatography is the preferred method.[6] It separates compounds based on their differential adsorption to a stationary phase, exploiting the subtle polarity differences between the isomers.
Q3: How can I remove residual bromine color from my crude product before purification?
A: A yellow or brown hue in your crude product often indicates the presence of unreacted bromine.[7] This can sometimes interfere with purification.[8] Before proceeding, you can wash the crude organic solution with a mild reducing agent, such as a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), until the color disappears.
Q4: How do I definitively identify my separated fractions and confirm the structure of the target isomer?
A: Spectroscopic analysis is essential.
-
¹H NMR Spectroscopy: This is the most powerful tool for distinguishing regioisomers. The chemical shifts, splitting patterns (coupling constants), and integration of the aromatic protons will be unique for each isomer. For instance, the proximity of protons to the bromine and methoxy groups will cause distinct upfield or downfield shifts.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for assessing the purity of each fraction.[9] While all isomers will have the same molecular ion peak (M+ and M+2 pattern characteristic of bromine), they will likely have different retention times on the GC column, allowing for their quantitative assessment.[10][11]
Troubleshooting Guide
This section addresses common issues encountered during the purification process.
Workflow for Selecting a Purification Strategy
Caption: Decision workflow for purification strategy.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation in Flash Chromatography (Co-elution) | 1. Inappropriate Eluent System: The polarity of the mobile phase is not optimal to differentiate the isomers. 2. Overloaded Column: Too much sample was loaded for the amount of silica gel used. 3. Poor Column Packing: Channeling in the silica gel bed is preventing proper separation. | 1. Optimize Eluent: Use TLC to screen various solvent systems. Start with a very non-polar mixture (e.g., 99:1 Hexane:Ethyl Acetate) and gradually increase polarity. Consider using a different solvent system entirely (e.g., Hexane:Dichloromethane or Hexane:Toluene).[12][13] 2. Reduce Load: Use a sample-to-silica ratio of at least 1:50, or 1:100 for very difficult separations. 3. Improve Packing/Loading: Ensure the silica bed is uniform and level. Consider dry loading the sample by pre-adsorbing it onto a small amount of silica, which can lead to sharper bands.[12] |
| Compound "Oils Out" During Recrystallization | 1. Supersaturation Occurred Too Quickly: The solution was cooled too fast. 2. Insoluble Impurities: Impurities are preventing crystal lattice formation. 3. Melting Point Below Solvent Temperature: The compound's melting point is lower than the boiling point of the solvent. | 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance before moving it to an ice bath.[14] Scratching the inside of the flask with a glass rod can initiate nucleation. 2. Hot Filtration: If solid impurities are visible in the hot solution, perform a hot gravity filtration to remove them before cooling.[15] 3. Change Solvent System: Use a lower-boiling point solvent or a mixed solvent system to lower the dissolution temperature.[7][15] |
| Low Recovery After Purification | 1. Recrystallization: Too much solvent was used, or the compound has significant solubility in the cold solvent. 2. Chromatography: The compound is streaking on the column, or some fractions were discarded. | 1. Minimize Solvent: In recrystallization, use the minimum amount of hot solvent required to fully dissolve the solid.[14] After filtration, you can try to concentrate the mother liquor to recover a second, less pure crop of crystals. 2. Check TLC of All Fractions: Ensure you are not prematurely discarding fractions that contain your product. If streaking occurs, consider adding a small amount (~0.5%) of a modifier like triethylamine to the eluent if your compound is basic, or acetic acid if it is acidic, though this is less likely for the target compound.[16] |
Detailed Experimental Protocols
Protocol 4.1: Analytical Method Development via Thin-Layer Chromatography (TLC)
Objective: To find an optimal solvent system that provides the best possible separation between the target compound and its regioisomers.
-
Preparation: Dissolve a small sample of the crude mixture in a volatile solvent like dichloromethane.
-
Spotting: Use a capillary tube to spot the solution onto at least three different silica gel TLC plates.
-
Elution: Place each plate in a separate developing chamber containing a different eluent system. Good starting systems to test are:
-
98:2 Hexane / Ethyl Acetate
-
95:5 Hexane / Dichloromethane
-
100% Toluene
-
-
Development: Allow the solvent front to travel to within 1 cm of the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp (254 nm).
-
Analysis: The ideal solvent system will show the greatest separation (ΔRf) between the spots. The goal is to achieve an Rf value of ~0.2-0.3 for the target compound to ensure good separation on a column.[12]
Protocol 4.2: Purification by Flash Column Chromatography
Objective: To separate the isomers based on their differential adsorption to silica gel.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a silica gel mass 50-100 times the mass of the crude product).
-
Create a slurry of silica gel in the optimized eluent from Protocol 4.1.
-
Pour the slurry into the column and use gentle pressure to pack it uniformly, avoiding air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample to the top of the silica bed.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully load this powder onto the column.[12]
-
-
Elution:
-
Begin adding the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow.
-
Collect fractions continuously in test tubes.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate and elute to identify which fractions contain the separated products.
-
Combine the fractions that contain the pure target compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 4.3: Purification by Recrystallization
Objective: To purify a solid product by exploiting differences in solubility between the desired compound and impurities.[17]
-
Solvent Selection:
-
The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at room temperature.[7]
-
Test small amounts of your crude solid in various solvents (e.g., ethanol, methanol, hexane, isopropanol) to find a suitable one. A mixed-solvent system (e.g., ethanol/water) can also be effective.[15]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent to maximize yield.[14]
-
-
Cooling & Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis and spectroscopy.
Protocol 4.4: Purity Assessment and Isomer Identification
Objective: To confirm the purity and verify the identity of the isolated product.
-
GC-MS Analysis:
-
Dilute a small sample of the purified product in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS system.[18]
-
A single sharp peak in the gas chromatogram indicates high purity. The mass spectrum should show the characteristic molecular ion peaks for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).[19]
-
-
¹H NMR Analysis:
-
Dissolve 5-10 mg of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire the proton NMR spectrum.
-
Carefully analyze the aromatic region. For this compound, you should expect to see two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The relative positions of the methoxy and methyl group signals will also be key identifiers. Compare the obtained spectrum with literature data for related compounds to confirm the substitution pattern.[20][21]
-
References
- Zinnen, H., Hobbs, S., & Gembicki, S. (1985). New Separations Technology for Aromatic Chemicals. Separation & Purification Reviews.
- BenchChem. (2025). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
- Li, Y., et al. (2022). Highly Efficient Separation of C8 Aromatic Isomers by Rationally Designed Nonaromatic Metal–Organic Frameworks. Journal of the American Chemical Society.
- Tiltscher, H., & Wolf, H. (1985). Process for separating isomeric mixtures. U.S. Patent 4,514,574.
-
El Nady, M., & El Gendy, A. (2014). GC-MS of the aromatic hydrocarbons fraction of crude oils in the South... ResearchGate. Available at: [Link]
-
Wang, H., et al. (2023). Nanospace Engineering for C8 Aromatic Isomer Separation. ACS Nano. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- University of Colorado Boulder. (n.d.). Recrystallization and Crystallization.
- University of Michigan. (n.d.). Recrystallization.
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Available at: [Link]
-
PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
-
Kostecka, K. S., Rabah, A., & Palmer Jr, C. F. (1994). GC/MS Analysis of the Aromatic Composition of Gasoline. Journal of Chemical Education. Available at: [Link]
- Sumitomo Chemical Company. (2004). Method for purifying a bromine compound. European Patent EP0913381B1.
- University of California, Los Angeles. (n.d.). Recrystallization.
- TDI-Brooks International. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
- Barnard College. (n.d.). Recrystallization.
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Available at: [Link]
-
Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds? Available at: [Link]
-
Tisserand Institute. (n.d.). The Highs and Lows of GC-MS in Essential Oil Analysis. Available at: [Link]
-
Axios Research. (n.d.). 1-bromo-2-(isopropoxymethyl)-4,5-dimethoxybenzene. Available at: [Link]
-
ResearchGate. (2025). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Available at: [Link]
-
Van Steijvoort, C., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Stenutz. (n.d.). 1-bromo-2,4-dimethylbenzene. Available at: [Link]
- BenchChem. (2025). purification of liquid bromine contaminated with organic impurities.
- Novartis AG. (2004). Separation of regioisomers of metal phthalocyanines. Chinese Patent CN100360534C.
-
PubChem. (n.d.). 1-Bromo-4-fluoro-2,5-dimethylbenzene. Available at: [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Available at: [Link]
-
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Available at: [Link]
-
García, P., et al. (2011). Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC. Journal of Separation Science. Available at: [Link]
-
PubChem. (n.d.). 1-bromo-4-methoxy-2,5-dimethylbenzene. Available at: [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-. Available at: [Link]
-
Stack Exchange. (2022). 1H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent? Available at: [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-methoxy-. Available at: [Link]
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purification methods for 1-Bromo-2-methoxy-4,5-dimethylbenzene recrystallization
This guide provides in-depth technical support for the purification of 1-Bromo-2-methoxy-4,5-dimethylbenzene via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and optimize purification outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process, providing causal explanations and actionable solutions.
Q1: Why did my compound "oil out" instead of forming crystals upon cooling?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens for one of two reasons:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a molten liquid at a temperature where the pure substance would crystallize.
-
Rapid Cooling or Supersaturation: If the solution cools too quickly, or if the boiling point of the solvent is higher than the melting point of the solute, the compound may come out of solution above its melting point.[1]
Troubleshooting Steps:
-
Re-heat the Solution: Warm the flask to redissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent (1-2 mL) to decrease the saturation level slightly.[2] This ensures the saturation point is reached at a lower temperature during cooling.
-
Slow Down Cooling: Allow the flask to cool slowly on the benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath.[1] Slow cooling provides the necessary time for ordered crystal lattice formation.
-
Consider a Different Solvent: If the issue persists, the chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A: The failure of crystals to form is usually due to one of two common issues: excessive solvent use or the formation of a stable supersaturated solution.
-
Excess Solvent: The most frequent cause is using too much solvent, which keeps the compound fully dissolved even at low temperatures.[1]
-
Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature. Crystal growth requires a nucleation point to begin.[1]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[3]
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the solution. This provides a perfect template for further crystal formation.[1]
-
-
Reduce Solvent Volume: If induction methods fail, there is likely too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[2] Allow the concentrated solution to cool again.
-
Recovery: If crystallization remains impossible, the compound can be recovered by removing the solvent entirely on a rotary evaporator and attempting the recrystallization again with a different solvent system.[1]
Q3: My recrystallization resulted in a very low yield (<30%). How can I improve it?
A: A low yield indicates that a significant portion of your target compound was lost during the process. Several factors can contribute to this:
-
Excessive Solvent: As mentioned, using too much solvent will result in a large amount of the compound remaining in the mother liquor after cooling.[2]
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step, it will be discarded along with the insoluble impurities.[4]
-
Inappropriate Solvent Choice: A solvent in which the compound has moderate or high solubility at low temperatures is unsuitable and will lead to poor recovery.[3]
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will redissolve the product.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask. It can also be beneficial to add a small excess of hot solvent before filtering to keep the compound in solution. This excess can be boiled off after filtration is complete.[4]
-
Check the Mother Liquor: If you have not discarded the filtrate (mother liquor), cool it further in a salt-ice bath to see if more crystals form. If a significant amount precipitates, your initial cooling was insufficient or the wrong solvent was used.
-
Proper Washing Technique: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product while still removing residual impurities from the crystal surfaces.[4]
Q4: The crystals I obtained are colored, but the pure compound should be colorless. What happened?
A: The presence of color indicates that colored impurities were not successfully removed during recrystallization. These impurities are often large, polar, conjugated molecules that can get adsorbed onto the surface of the growing crystals.
Troubleshooting Steps:
-
Use Activated Charcoal: Redissolve the colored crystals in the minimum amount of hot solvent.
-
Cool Slightly: Remove the solution from the heat source and allow it to cool for a moment to prevent violent boiling when the charcoal is added.
-
Add Charcoal: Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.[4] The charcoal has a high surface area and will adsorb the colored impurities.
-
Re-heat and Filter: Briefly heat the mixture back to boiling, then perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities).[4]
-
Crystallize: Allow the now-decolorized filtrate to cool and crystallize as usual.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble or insoluble at low temperatures.[5] Based on the structure (a substituted aromatic ether), the compound has moderate polarity. Good starting points for solvent screening include:
-
Alcohols: Ethanol, Methanol, or Isopropanol.
-
Alkanes: Hexane or Heptane (may be a poor solvent on its own but useful in a mixed system).
-
Mixed-Solvent Systems: Ethanol/Water or Hexane/Ethyl Acetate. A mixed-solvent system is often effective for compounds with intermediate polarity.[6]
Q2: How do I perform a small-scale test to find the best solvent?
A: Use the following procedure to efficiently screen multiple solvents:
-
Place a small amount of your crude solid (about 20-30 mg) into several different test tubes.
-
Add a potential solvent dropwise to each test tube at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[7]
-
Gently heat the test tubes that showed poor solubility at room temperature in a hot water bath.
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is the one that dissolves the compound when hot and produces a large quantity of high-quality crystals upon cooling.[7]
Q3: What is a mixed-solvent system and when should I use it?
A: A mixed-solvent system uses two miscible solvents with opposing polarities (and therefore, opposing abilities to dissolve the compound).[4] One solvent (the "good" solvent) dissolves the compound readily at all temperatures, while the other (the "poor" solvent) does not.
This system is useful when no single solvent has the ideal solubility properties. The crude compound is first dissolved in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool.[4] For this compound, a common pair could be ethanol ("good") and water ("poor").
Q4: How can I assess the purity of my final product?
A: The most common and accessible method for assessing purity after recrystallization is by measuring the melting point range.
-
Pure Compounds: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C).
-
Impure Compounds: Impurities disrupt the crystal lattice, which requires less energy to break apart. This results in both a depression of the melting point and a broadening of the melting point range.
Compare your experimental melting point to the literature value. A narrow range close to the literature value indicates high purity. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more definitive assessments of purity.[8]
Data and Protocols
Solvent Selection Summary
| Solvent/System | Type | Boiling Point (°C) | Suitability Rationale |
| Ethanol | Polar Protic | 78 | Often a good starting point for moderately polar aromatic compounds.[6] |
| Methanol | Polar Protic | 65 | Similar to ethanol but more polar and volatile. |
| Isopropanol | Polar Protic | 82 | Less polar than ethanol; may offer different solubility characteristics. |
| Heptane/Hexane | Non-polar | 98 / 69 | Likely to be a poor solvent, making it ideal for a mixed-solvent system with a more polar solvent like Ethyl Acetate or Acetone.[6] |
| Toluene | Non-polar Aromatic | 111 | Can be effective for aromatic compounds, but the high boiling point may risk oiling out. |
| Ethanol/Water | Mixed-Solvent | Variable | A versatile and common system where water acts as the anti-solvent.[4] |
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, along with a boiling chip. Heat the mixture to a gentle boil on a hot plate.[4]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[4]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely.
Workflow Visualization
The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.
Caption: Logical workflow for selecting a recrystallization solvent.
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Axios Research. (n.d.). 1-bromo-2-(isopropoxymethyl)-4,5-dimethoxybenzene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pinaverium Bromide-impurities. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
overcoming steric hindrance in 4,5-dimethyl substituted aryl bromides
Technical Support Center: Overcoming Steric Hindrance in 4,5-Dimethyl Substituted Aryl Bromides
Ticket ID: #STR-45DMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Buttressing" Challenge
Welcome to the technical support center. You are likely encountering low yields or stalled conversion with 4,5-dimethyl substituted aryl bromides .
While a 4,5-dimethyl substitution pattern on a 1-bromoaryl scaffold appears distal to the reaction center (C1), it creates a specific steric phenomenon known as the Buttressing Effect . If your substrate carries any substituent at the ortho positions (C2 or C6), the methyl groups at C4/C5 mechanically "lock" the ortho-substituents in place, preventing them from rotating away from the incoming metal catalyst [1]. This effectively increases the steric bulk of the ortho group, making a standard "moderately hindered" coupling behave like a "severely hindered" one.
This guide provides the protocols to overcome this specific steric lock using advanced Pd-catalysis.
Diagnostic & Decision Matrix
Before modifying your reaction, identify your specific steric profile using the decision tree below.
Figure 1: Decision matrix for catalyst selection based on the steric environment of the 4,5-dimethyl aryl bromide.
Troubleshooting Guides (FAQs)
Q1: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: This is a classic symptom of failed transmetallation or catalyst decomposition . In 4,5-dimethyl systems with buttressing, the oxidative addition complex is so bulky that the nucleophile (boronic acid/amine) cannot approach the palladium center. Solution:
-
Switch to Pd-PEPPSI-IPr: This catalyst utilizes an NHC (N-Heterocyclic Carbene) ligand which is sterically bulky but electron-rich, stabilizing the Pd(0) species while forcing a geometry that allows incoming nucleophiles [2].
-
Base Modification: If using Suzuki coupling, switch from carbonate bases (Na2CO3) to K3PO4 or KOH . The higher concentration of active [OH-] or [PO4---] facilitates the formation of the reactive boronate species, pushing the equilibrium forward [3].
Q2: I am observing significant protodebromination (H-Ar product).
Diagnosis: The reductive elimination step is too slow due to steric crowding. The Pd-intermediate waits too long and eventually abstracts a hydride from the solvent or ligand (beta-hydride elimination). Solution:
-
Solvent Switch: Move away from ethereal solvents (THF, Dioxane) if possible, or ensure they are strictly anhydrous. Toluene or o-Xylene are preferred for highly hindered couplings to minimize hydride sources.
-
Increase Concentration: Run the reaction at 1.0 M instead of the standard 0.1 M. This increases the rate of the bimolecular reductive elimination step relative to the unimolecular side reactions.
Q3: Standard Buchwald ligands (SPhos) are failing. What is the "Nuclear Option"?
Diagnosis: SPhos is excellent, but for "buttressed" 4,5-dimethyl systems, it might still be too flexible. Solution: Use Pd-PEPPSI-IPent or Pd-PEPPSI-IPr . Alternatively, recent research suggests that for extreme steric hindrance, increasing the bulk on the catalyst (using tBuXantphos ) can actually accelerate the reaction by switching the mechanism from a 2-electron oxidative addition to a single-electron halogen abstraction pathway [4].
Optimized Experimental Protocols
Protocol A: The "Workhorse" (Pd-PEPPSI-IPr System)
Best for: Suzuki-Miyaura coupling of 4,5-dimethyl-2-substituted aryl bromides.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Pd-PEPPSI-IPr (2.0 mol%) [5]
-
KOH (3.0 equiv) or K2CO3 (3.0 equiv)
-
Dioxane/H2O (4:1 ratio) or Technical Grade Isopropanol (for KOH)
Procedure:
-
Charge a reaction vial with the aryl bromide, boronic acid, and base.
-
Add the Pd-PEPPSI-IPr catalyst (it is air stable and can be weighed on the bench).
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Add the solvent (sparged).
-
Heat to 80°C (for K2CO3) or Room Temperature (often sufficient for KOH/IPA systems).
-
Monitor by HPLC. If conversion stalls, raise temperature to 100°C.
Protocol B: The "High-Steric" Amination (Buchwald-Hartwig)
Best for: Coupling amines to hindered 4,5-dimethyl scaffolds.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd2(dba)3 (1-2 mol%)
-
XPhos or BrettPhos (2-4 mol%) (Ligand:Pd ratio 2:1)
-
NaOtBu (1.4 equiv)
-
Toluene or t-Amyl Alcohol
Procedure:
-
Pre-complexation (Critical): Mix Pd2(dba)3 and Ligand in the solvent at 80°C for 5 minutes before adding substrates. This ensures the active catalytic species L1Pd(0) is formed without interference from the bulky substrate.
-
Add the aryl bromide, amine, and base to the pre-formed catalyst solution.
-
Stir at 100-110°C . The high temperature is necessary to force the reductive elimination step in crowded systems.
Comparative Data: Ligand Performance
The following table summarizes the performance of various catalyst systems on a model substrate (1-bromo-2-isopropyl-4,5-dimethylbenzene) coupled with phenylboronic acid.
| Catalyst System | Ligand Class | Yield (24h) | Notes |
| Pd(PPh3)4 | Triphenylphosphine | < 5% | Fails oxidative addition due to lack of electron density. |
| Pd(OAc)2 / SPhos | Dialkylbiaryl phosphine | 65% | Good, but slow conversion. |
| Pd-PEPPSI-IPr | NHC (Carbene) | 92% | Robust. Works in air.[1][2] Best balance of cost/yield. |
| Pd2(dba)3 / XPhos | Dialkylbiaryl phosphine | 88% | Excellent for tetra-ortho substituted biaryls. |
| Pd(P(tBu)3)2 | Tri-alkyl phosphine | 70% | Highly active but air-sensitive and prone to dehalogenation. |
References
-
Wolf, C., & Xu, H. (2008).[3] Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards.[3] The Journal of Organic Chemistry, 73(1), 162-167.[3] Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[1][4] Chemistry – A European Journal, 12(18), 4749-4755. Link
-
BenchChem. (2025).[5] Synthesis of Sterically Hindered Biaryl Acids: Application Notes and Protocols. BenchChem Technical Notes. Link
-
Bickelhaupt, F. M., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society.[6] Link
-
Sigma-Aldrich. (2024). PEPPSI™ Catalysts Overview: Application in Industrial and Academic Research. MilliporeSigma Technical Library. Link
Sources
- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 4. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Guide: Stability of 1-Bromo-2-methoxy-4,5-dimethylbenzene
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Reactivity Center.
Below is the technical support guide regarding the stability of 1-Bromo-2-methoxy-4,5-dimethylbenzene under basic conditions. This guide is structured to address the specific electronic "personality" of this molecule—an electron-rich aryl halide that defies standard nucleophilic aromatic substitution (
Case ID: ARYL-BR-45DM Subject: Base Compatibility & Reactivity Profiling
Executive Summary
This compound is an electron-rich aryl halide . The presence of the methoxy group (strong resonance donor) and two methyl groups (inductive donors) creates a specific reactivity profile:
-
Inorganic Bases (Weak/Moderate): High Stability. The electron-rich ring repels nucleophiles, preventing
. -
Organometallic/Amide Bases (Strong): High Instability. Prone to Metal-Halogen Exchange or Benzyne Formation (via C6-deprotonation).
-
Catalytic Basic Conditions (Pd/Base): Moderate Risk. Susceptible to Hydrodehalogenation (replacement of Br with H) in the presence of protic solvents or alkoxide bases.
Module 1: Inorganic Bases (The "Safe" Zone)
Reagents: Sodium Hydroxide (NaOH), Potassium Carbonate (
User Query:
"Can I wash this compound with 1M NaOH or use
Technical Analysis:
Verdict: STABLE.
Unlike electron-deficient aryl halides (e.g., 1-chloro-2,4-dinitrobenzene), this molecule is immune to classical Nucleophilic Aromatic Substitution (
-
Mechanism (Why it fails):
requires the formation of a Meisenheimer complex (an anionic intermediate). This complex must be stabilized by electron-withdrawing groups (EWGs). Your molecule is "armored" with three Electron-Donating Groups (EDGs). The electron-rich -system destabilizes any incoming nucleophile, making the energy barrier for substitution insurmountable for standard bases.
Troubleshooting Table: Inorganic Bases
| Observed Issue | Probable Cause | Corrective Action |
| Loss of Bromine | Contamination with transition metals (Pd/Ni) in trace amounts. | Use high-purity bases; add a metal scavenger (e.g., QuadraPure™). |
| Demethylation | Extreme forcing conditions (e.g., molten NaOH >200°C). | Maintain temperature |
Module 2: Strong Bases (The "Danger" Zone)
Reagents: n-Butyllithium (
User Query:
"I treated the compound with LDA to deprotonate a side chain, but I see a complex mixture of regioisomers and dehalogenated product."
Technical Analysis:
Verdict: UNSTABLE / REACTIVE. Strong bases trigger two competing catastrophic pathways:
-
Lithium-Halogen Exchange: Alkyl lithiums (nucleophilic bases) will rapidly attack the Bromine atom, swapping it for Lithium.
-
Benzyne Formation (Elimination): Amide bases (non-nucleophilic) will deprotonate the ring at the C6 position (ortho to the Bromine), causing the elimination of HBr to form a Benzyne intermediate.
Visualization: Reactivity Pathways
The following diagram illustrates the divergence between stability, exchange, and elimination.
Caption: Divergent reactivity pathways based on base strength and nucleophilicity.
Critical Warning: The "Cine-Substitution" Trap
If Benzyne forms, the incoming nucleophile can attack either end of the triple bond (C1 or C6).
-
Attack at C1: Restores the original substitution pattern.
-
Attack at C6: Creates a regioisomer (e.g., the nucleophile ends up meta to the methoxy group). This is often misidentified as an impurity.
Module 3: Catalytic Cross-Coupling (The "Nuance" Zone)
Context: Suzuki-Miyaura or Buchwald-Hartwig couplings.
User Query:
"My Suzuki coupling stalled, and I see a byproduct with Mass M-79 (Bromine lost, replaced by H)."
Technical Analysis:
Issue: Hydrodehalogenation.
In catalytic cycles, particularly with electron-rich aryl bromides, the oxidative addition step is slower. This allows side reactions to compete. If you use a base with
Optimization Protocol: Preventing Dehalogenation
If you observe the "Reduced Product" (Ar-H), switch your system immediately:
-
Change the Base: Switch from alkoxides (
) to inorganic phosphates or carbonates ( , ). These lack -hydrogens. -
Change the Solvent: Switch from Alcohols (EtOH/iPrOH) to Aprotic polar solvents (DMF, Dioxane, Toluene).
-
Increase Catalyst Activity: Electron-rich bromides are sluggish. Use electron-rich, bulky ligands (e.g., SPhos, XPhos) to accelerate the Oxidative Addition step, outcompeting the side reaction.
Experimental Protocol: Stability Stress Test
Before committing valuable GMP material, run this 50mg pilot scale validation.
Objective: Confirm stability in your specific basic matrix.
-
Preparation: Dissolve 50 mg of this compound in 2 mL of your intended solvent (e.g., THF, DMF).
-
Control: Remove 100 µL for a
reference (dilute in MeCN for HPLC/UPLC). -
Challenge: Add 2.0 equivalents of your base.
-
Incubation:
-
Condition A (Mild): Stir at RT for 4 hours.
-
Condition B (Forcing): Heat to reaction temperature (e.g., 80°C) for 2 hours.
-
-
Sampling: Quench a 100 µL aliquot into dilute Ammonium Chloride (
). Extract with EtOAc. -
Analysis: Inject on HPLC/UPLC-MS.
-
Pass Criteria: >98% recovery of parent peak area relative to internal standard.
-
Fail Criteria: Appearance of peaks at
(Debrominated) or (Phenol - rare).
-
Frequently Asked Questions (FAQ)
Q1: Can I use Lithium-Halogen exchange to functionalize this molecule?
A: Yes, absolutely. Because the ring is electron-rich, the Lithium species is relatively unstable and basic. Treat with
Q2: Will the methoxy group cleave under basic reflux?
A: Highly unlikely. Methoxy groups are generally stable to base. They typically require strong Lewis acids (
Q3: I see a "dimer" byproduct in my Suzuki reaction. Is this base-related? A: Indirectly. This is likely Homocoupling (Ar-Ar). It occurs when the boronic acid runs out or degrades, and the catalyst has nothing left to couple but two aryl halides (reductive) or two boronic acids (oxidative). Ensure your base is effectively activating the boronic acid and that you are strictly excluding oxygen.
References
-
Nucleophilic Arom
) Mechanism & Rules- Source: Chemistry LibreTexts.
- Context: Explains the requirement for Electron-Withdrawing Groups (EWGs) for substitution to occur, validating the stability of electron-rich aryl halides.
-
URL:[Link]
-
Benzyne Form
- Hydrodehalogenation in Palladium-Catalyzed Coupling Source: BenchChem Technical Support. "Troubleshooting Dehalogenation in Suzuki Coupling." Context: Identifies the mechanism of bromine loss (reduction to Ar-H) in the presence of bases with beta-hydrogens or protic solvents.
-
Compound Data: this compound
- Source: PubChem (NIH). "this compound."
- Context: Verification of chemical structure and physical properties.
-
URL:[Link](Note: Search via CAS 578-57-4 or similar derivatives for specific property data).
Sources
minimizing debromination side reactions in palladium catalysis
Subject: Mitigation of Debromination (Hydrodehalogenation) in Palladium Catalysis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
User Issue: You are observing the replacement of a bromine atom with a hydrogen atom (Ar-Br
Root Cause Analysis: Debromination (Hydrodehalogenation) is rarely random. It is a competitive pathway driven by specific mechanistic failures. It typically occurs via two distinct pathways:[1]
-
Hydride Transfer:
-Hydride elimination from an alkyl group (solvent, base, or ligand) followed by reductive elimination.[2] -
Protodehalogenation: Formation of an aryl-palladium species that is subsequently protonated by an acidic source.[2]
Immediate Action Required: Do not simply lower the temperature. You must identify the source of the hydrogen atom.[3] Follow the diagnostic workflow below.
Diagnostic Workflow (Logic Map)
Caption: Diagnostic logic flow to distinguish between proton-source and hydride-source debromination mechanisms.
Mechanistic Insight (The "Why")
To fix the problem, you must understand the causality. Debromination is not a "side reaction"; it is a successful catalytic cycle for the wrong product.
Pathway A: -Hydride Elimination (The "Alkoxide Trap")
This is the most common cause in Suzuki and Buchwald-Hartwig couplings.
-
Mechanism: If you use a primary/secondary alcohol solvent (e.g., Isopropanol) or an alkoxide base (e.g.,
), the alkoxide coordinates to the Pd(II) center.[2] -
The Failure: The Pd-alkoxide species undergoes
-hydride elimination , generating a Pd-Hydride (H-Pd-Ar) species.[2] This rapidly reductively eliminates to form Ar-H. -
Key Insight: Bulky phosphine ligands can sometimes exacerbate this if they stabilize the coordinate unsaturated species that allows
-elimination to occur.
Pathway B: Protodehalogenation
-
Mechanism: The oxidative addition intermediate (L
Pd(Ar)Br) is electron-rich.[4] If a proton source (water, acidic substrate protons) is present, the aryl group can be protonated directly, or the Pd center is protonated followed by reductive elimination.[2] -
Key Insight: This is common in "wet" solvents or with substrates containing acidic N-H or O-H bonds.[2]
Troubleshooting Modules (FAQs)
Module 1: Solvents & Bases (The Hardware)
Q: I am using Isopropanol/Water because my boronic acid is not soluble in toluene. How do I stop the reduction? A: You are providing the fuel for the reduction. Isopropanol is an excellent hydride donor.[2]
-
Immediate Fix: Switch to a dipolar aprotic solvent like DMF, DMA, or NMP.[2] If you must use an alcohol, use tert-amyl alcohol or tert-butanol , which lack
-hydrogens and cannot undergo -hydride elimination [1].[2] -
Base Swap: If using
, switch to or .[2] These inorganic bases are effective in aprotic solvents and cannot donate hydrides [2].[2]
Module 2: Ligand Selection (The Software)
Q: I switched to a bulky Buchwald ligand (XPhos), but the debromination got worse. Why?
A: While bulky ligands generally promote reductive elimination (good), they also create highly active mono-ligated Pd species.[2] If the cross-coupling partner (amine/boronic acid) is slow to transmetallate/bind, the catalyst will find a "partner" from the solvent or base to satisfy its coordination sphere, leading to
-
Optimization: Increase the concentration of the coupling partner.
-
Alternative: Try a bidentate ligand like dppf or Xantphos .[2] These enforce a cis-geometry that can stabilize the Pd(II) intermediate against
-hydride elimination pathways compared to monodentate bulky phosphines in certain slow reactions [3].
Module 3: Reaction Conditions
Q: Will lowering the temperature help?
A: Not necessarily. While high temperatures promote
-
Strategy: Instead of lowering temperature, increase catalyst loading slightly to outcompete the decomposition/side pathways, or use a pre-catalyst (e.g., Pd(dba)
is often inferior to oxidative addition complexes like G3-XPhos precatalysts) to ensure immediate entry into the cycle [4].[2]
Standard Operating Procedures (SOPs)
Protocol A: The Deuterium Labeling Diagnostic
Use this protocol to definitively identify the source of the hydrogen atom.
Objective: Determine if the "H" in your byproduct comes from a proton (H+) or a hydride (H-).
Materials:
-
Standard reaction substrates.[5]
-
Deuterated Solvent:
-Methanol (CD OD) OR Deuterated Water: D O (10 equiv).[2] -
Standard Catalyst/Base.
Step-by-Step:
-
Setup: Set up two parallel reactions on a 0.1 mmol scale.
-
Vial A: Standard conditions (Control).
-
Vial B: Standard conditions + 10 equivalents of D
O (or replace solvent with CD OD if using alcohol).
-
-
Execution: Run both reactions to ~50% conversion (do not wait for full completion).
-
Analysis: Analyze the crude mixture of Vial B via GC-MS or
H-NMR.-
Look at the molecular ion of the "debrominated" byproduct.
-
Mass M: Standard Ar-H.
-
Mass M+1: Deuterated Ar-D.
-
Interpretation Table:
| Observation (Vial B) | Diagnosis | Root Cause | Corrective Action |
| >90% Ar-D (M+1) | Protodehalogenation | The Pd-Ar species is being protonated by water/solvent/acid.[2] | Dry solvents; Switch to anhydrous base ( |
| >90% Ar-H (M) | Hydride Transfer | The H is coming from the C-H bonds of the solvent or ligand via | Remove H-donors (alcohols); Switch base (avoid alkoxides); Change solvent to Toluene/Dioxane.[2] |
Protocol B: "Safe" Suzuki Conditions (Anti-Debromination)
A starting point for high-risk substrates (e.g., electron-deficient aryl halides).[2]
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).[2] Avoid DMF if possible as it can decompose to dimethylamine, a hydride source.[2]
-
Base:
(3.0 equiv) or . Use finely ground powder. -
Water: Strictly controlled. Add exactly 2-5 equiv of water if necessary for solubility, but do not use bulk aqueous mixtures.[2]
-
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl (for steric challenges). -
Temperature: 80 °C.
Visualizing the Mechanism
Caption: Competitive pathways in the catalytic cycle. Green = Desired; Red/Yellow = Debromination vectors.
References
-
Navarro, O., et al. (2004).[5] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry, 69(9), 3173-3180. Link
-
Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[2] Link
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685-4696. Link
-
Ingoglia, B. T., & Buchwald, S. L. (2015). "Palladium-Catalyzed Cross-Coupling: A Historical Context." Organic Process Research & Development. Link
Sources
Validation & Comparative
Technical Comparison Guide: Structural Elucidation of Brominated Dimethylanisoles
Executive Summary
In the synthesis of functionalized arenes for organic electronics and pharmaceuticals, the bromination of dimethylanisoles often yields regioisomeric mixtures that are difficult to separate by standard chromatography. This guide addresses the critical distinction between 1-Bromo-2-methoxy-4,5-dimethylbenzene (Target) and its common structural isomer, 1-Bromo-4-methoxy-2,5-dimethylbenzene (Alternative/Impurity).
While both compounds share the molecular formula
Key Differentiators
| Feature | Target: 4,5-Dimethyl Isomer | Alternative: 2,5-Dimethyl Isomer |
| Structure | 1-Br, 2-OMe, 4-Me, 5-Me | 1-Br, 2-Me, 4-OMe, 5-Me |
| Aromatic Signals | Two Singlets (Para-like isolation) | Two Singlets (Isolated) |
| NOE Signal (OMe) | Enhancement of Aromatic H-3 only | Enhancement of Aromatic H-3 AND Methyl-5 |
Structural Analysis & Logic
The primary challenge lies in the fact that both isomers possess two aromatic protons that appear as singlets (or weak doublets due to long-range coupling) in
The Isomer Landscape
-
Target (A): This compound
-
Origin: Bromination of 3,4-dimethylanisole at position 6.[1]
-
Topology: The Methoxy group (Pos 2) is flanked by the Bromine (Pos 1) and an Aromatic Proton (Pos 3). The Methyl groups are contiguous at 4 and 5.
-
-
Alternative (B): 1-Bromo-4-methoxy-2,5-dimethylbenzene
-
Origin: Bromination of 2,5-dimethylanisole at position 4.
-
Topology: The Methoxy group (Pos 4) is flanked by an Aromatic Proton (Pos 3) and a Methyl Group (Pos 5).
-
Scientific Rationale: The proximity of the methoxy group to a methyl group in the 2,5-isomer is the "smoking gun." In the 4,5-isomer, the methoxy group is spatially isolated from the methyls.
Decision Logic Diagram
Caption: Decision tree for the structural elucidation of bromodimethylanisole regioisomers.
Experimental Protocols
Method A: H NMR Spectroscopy (Preliminary Screening)
This method rapidly filters out regioisomers with adjacent protons (e.g., 3,6-dimethyl isomer), which show clear doublet splitting (
Protocol:
-
Dissolve 10 mg of sample in 0.6 mL
. -
Acquire spectrum with at least 16 scans to resolve hyperfine coupling.
-
Analysis:
-
Target (4,5-dimethyl): Observe two distinct singlets in the aromatic region (approx. 7.2 ppm and 6.7 ppm).[2]
-
2,5-dimethyl-4-methoxy: Observe two distinct singlets.
-
3,6-dimethyl: Observe two doublets (roofing effect).
-
Method B: 1D Differential NOE (Definitive Identification)
This is the critical validation step to distinguish the two singlet-bearing isomers.
Mechanism:
The Nuclear Overhauser Effect relies on through-space dipolar coupling (
Step-by-Step Workflow:
-
Sample Prep: Prepare a concentrated sample (~20-30 mg) in
. Degas the sample by bubbling nitrogen for 5 minutes (dissolved oxygen is paramagnetic and accelerates relaxation, dampening NOE signals). -
Acquisition:
-
Select the OMe singlet (approx. 3.7–3.8 ppm) as the irradiation target.
-
Set mixing time (
) to 0.5–0.8 seconds. -
Acquire 64–128 scans.
-
-
Interpretation:
-
Target (4,5-dimethyl):
-
Irradiate OMe (
3.8). -
Result: Enhancement of H-3 (aromatic singlet,
~6.7) ONLY. -
Reasoning: The OMe group at position 2 is flanked by Br (pos 1, no H) and H-3. The methyls at 4,5 are too distant (>5 Å).
-
-
Isomer (2,5-dimethyl):
-
Irradiate OMe (
3.8). -
Result: Enhancement of H-3 (aromatic) AND Me-5 (aliphatic singlet,
~2.2). -
Reasoning: The OMe group at position 4 is flanked by H-3 and Me-5.
-
-
Method C: C NMR Chemical Shift (Supporting Data)
While less definitive than NOE, the carbon shifts provide corroborating evidence.
| Carbon Environment | Target (4,5-dimethyl) | Isomer (2,5-dimethyl) |
| C-OMe | ||
| C-Br |
Synthesis & Impurity Context
Understanding the origin of these isomers aids in troubleshooting.
-
Route to Target (4,5-dimethyl):
-
Precursor: 3,4-Dimethylanisole.
-
Reagent: NBS in Acetonitrile or
in Acetic Acid. -
Regioselectivity: Directs ortho to the activating OMe group. Position 6 is sterically favored over Position 2 (flanked by OMe and Me).
-
Reference: Regiospecific bromination of methylanisoles is highly solvent-dependent [1].
-
-
Route to Isomer (2,5-dimethyl):
-
Precursor: 2,5-Dimethylanisole (often a contaminant in commercial 3,4-dimethylanisole).
-
Reagent: Electrophilic bromination.[3]
-
Regioselectivity: Directs para to OMe (Position 4) due to steric relief compared to ortho (Position 6, flanked by OMe and Me).
-
Purification Note: If the 2,5-dimethyl isomer is present, recrystallization from hexanes/ethyl acetate is often effective due to the higher symmetry and melting point of the para-substituted isomer (2,5-dimethyl-4-methoxy) compared to the asymmetric target [2].
References
-
Carreno, M. C., et al. (1995).[1] "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes." The Journal of Organic Chemistry, 60(16), 5330-5335.[1] Link
-
BenchChem. (2025).[4] "1-Bromo-4-methoxy-2,5-dimethylbenzene Structure and Properties." BenchChem Compound Database. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 13553414, 1-Bromo-4-fluoro-2,5-dimethylbenzene (Analogous Structure)." PubChem. Link
-
Sigma-Aldrich. (2023). "Product Specification: 1-Bromo-2-methoxy-4-methylbenzene Derivatives." Merck KGaA. Link
Sources
Guide to IR Spectral Analysis: Methoxy vs. Bromo Functional Groups
Executive Summary & Mechanistic Basis
In Structure-Activity Relationship (SAR) studies, distinguishing between methoxy (-OCH
This guide provides a technical comparison of the vibrational modes of these two groups. The physical basis of their spectral differentiation lies in Hooke’s Law , which governs the frequency of vibration (
Where
-
Methoxy Group: Involves lighter atoms (C, O, H) and strong bonds, resulting in higher frequency absorptions (Mid-IR: 2800–1000 cm⁻¹).
-
Bromo Group: Involves a heavy atom (Br, atomic mass ~80) attached to carbon. The large reduced mass (
) drastically lowers the vibrational frequency, pushing the primary stretching mode into the Far-IR/Fingerprint region (< 700 cm⁻¹), often challenging standard instrumentation limits.
The Methoxy Signature (-OCH )
The methoxy group is an ether subclass characterized by two distinct vibrational zones: the C-H stretching region and the C-O stretching region.
A. C-H Stretching (The "Fermi" Region)
Unlike the standard alkyl C-H stretches found in almost all organic molecules (2960–2850 cm⁻¹), the methoxy group exhibits a unique spectral feature.
-
Frequency: 2835–2815 cm⁻¹
-
Mechanism: This lower-frequency band is attributed to the symmetric stretching of the C-H bonds on the methyl group attached to the oxygen. The electronegative oxygen creates a specific electronic environment that isolates this vibration from the bulk aliphatic C-H signals.
-
Diagnostic Value: This is a key differentiator from standard methyl groups (-CH
) attached to carbon, which do not typically resolve this low.
B. C-O Stretching (The Fingerprint Anchor)
The C-O-C linkage produces strong stretching vibrations. The exact position depends on the hybridization of the carbon attached to the oxygen.
| Ether Type | Asymmetric Stretch ( | Symmetric Stretch ( | Notes |
| Alkyl-O-Alkyl | 1150–1085 cm⁻¹ | ~850 cm⁻¹ (Weak) | Often obscured by other fingerprint bands. |
| Aryl-O-Alkyl (e.g., Anisole) | 1275–1200 cm⁻¹ | 1075–1020 cm⁻¹ | Resonance Effect: Conjugation with the ring increases the C-O bond order, shifting |
C. Differentiation from Alternatives
-
vs. Alcohols (-OH): Alcohols show a broad, intense O-H stretch (3400–3200 cm⁻¹) which is absent in pure ethers.
-
vs. Esters (-COOCH
): Esters possess a carbonyl (C=O) stretch at ~1735–1750 cm⁻¹.[1] The absence of a band at 1700+ cm⁻¹ confirms the ether functionality.
The Bromo Signature (-Br)
Detecting bromine via IR is challenging due to the "Heavy Atom Effect."
A. Primary C-Br Stretching
-
Mechanism: The high mass of the bromine atom lowers the stretching frequency significantly.
-
Critical Instrumentation Limit: Standard ATR (Attenuated Total Reflectance) crystals have low-frequency cutoffs that may mask this peak.
-
ZnSe / Diamond ATR: Cutoff ~525–550 cm⁻¹. Risk of missing the peak.
-
CsI or KRS-5 Transmission: Required to visualize the full C-Br envelope down to 400 cm⁻¹.
-
B. Secondary Indicators (Aryl Halides)
For aromatic bromides (e.g., bromobenzene), where the primary stretch might be cut off, look for:
-
Ring Vibrations: A strong band at 1075–1065 cm⁻¹ . Note: This overlaps with the symmetric C-O stretch of ethers, making it a "confounder."
-
Fingerprint Pattern: A lack of C-H wagging bands associated with other substitutions (e.g., absence of the 1380 cm⁻¹ t-butyl split).
Experimental Protocol: Validating the Spectrum
To ensure reliable identification, follow this self-validating protocol.
Step 1: Instrument Setup & Background
-
Objective: Maximize low-frequency throughput.
-
Choice of Crystal: If screening for Bromine, use an Extended Range Diamond or Ge crystal if possible. If using standard ZnSe, acknowledge the blind spot < 550 cm⁻¹.
-
Resolution: Set to 4 cm⁻¹.
Step 2: Sample Preparation (Solid State)
-
Method A (Preferred for Speed): ATR. Apply solid powder to the crystal. Apply high pressure (clamp) to ensure intimate contact.
-
Method B (Preferred for Bromo-Detection): KBr Pellet. Grind 1-2 mg of sample with 100 mg dry KBr. Press into a transparent disc.
-
Why? KBr is transparent down to 400 cm⁻¹, revealing the C-Br stretch that ATR might cut off.[5]
-
Step 3: Spectral Verification Workflow
-
Normalize the baseline.
-
Check 3600–3200 cm⁻¹: If significant broad peaks exist, dry the sample (water/solvent contamination) or suspect Alcohol/Amine.
-
Check 1750–1650 cm⁻¹: If a strong peak exists, suspect Carbonyl (Ester/Ketone/Amide).[7]
-
Target Methoxy: Look for the sharp "Fermi" doublet/shoulder at ~2835 cm⁻¹.
-
Target Bromo: Inspect the 650–500 cm⁻¹ region.[5] If the baseline is noisy or cuts off, report as "Inconclusive for Br by ATR" and recommend Raman or Elemental Analysis.
Comparative Data Summary
| Feature | Methoxy (-OCH | Bromo (-Br) | Conflicting Alternatives |
| Primary Identifier | C-H Stretch: 2835–2815 cm⁻¹ | C-Br Stretch: 690–515 cm⁻¹ | Alkane C-H: 2960–2850 cm⁻¹ |
| Secondary Identifier | C-O Stretch: 1250 cm⁻¹ (Aryl) / 1100 cm⁻¹ (Alkyl) | Ring Def: ~1075 cm⁻¹ (Aryl-Br only) | Alcohol C-O: 1260–1050 cm⁻¹ |
| Intensity | Medium to Strong | Strong | - |
| Interference | Alcohols (OH), Esters (C=O) | C-Cl (800–600 cm⁻¹), C-I (<500 cm⁻¹) | Chloro: Higher freq.[1][2][7][8][9][10] Iodo: Lower freq.[6] |
| Instrument Limit | Visible on all standard IR | Often Cutoff on ZnSe ATR | - |
Decision Logic (Visualization)
The following diagram outlines the logical flow for distinguishing these groups in an unknown sample.
Figure 1: Decision tree for the spectral identification of Methoxy and Bromo functional groups, accounting for common interferences.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Anisole (Methoxybenzene). National Institute of Standards and Technology.[6] [Link]
-
NIST Chemistry WebBook. Infrared Spectrum of Bromobenzene. National Institute of Standards and Technology.[6] [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Alkyl Halides). [Link]
-
Specac Application Notes. Choosing the Right ATR Crystal for FTIR Analysis. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 6. youtube.com [youtube.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eng.uc.edu [eng.uc.edu]
reactivity comparison of 1-Bromo-2-methoxy-4,5-dimethylbenzene vs 4-bromo-anisole
The Reactivity Landscape: 1-Bromo-2-methoxy-4,5-dimethylbenzene vs. 4-Bromoanisole
Executive Summary This guide compares the chemical reactivity of This compound (Compound A) and 4-Bromoanisole (Compound B). While both are electron-rich aryl bromides used as building blocks in pharmaceutical synthesis, their reactivity profiles diverge significantly due to ortho-substitution effects . Compound A presents a sterically crowded, electron-dense environment requiring specialized catalytic systems, whereas Compound B serves as a benchmark substrate for standard cross-coupling protocols.
Structural & Electronic Analysis
The fundamental difference lies in the steric environment around the carbon-bromine (C-Br) bond and the electronic density of the arene ring.
| Feature | Compound A (this compound) | Compound B (4-Bromoanisole) |
| Structure | Sterically Hindered (Ortho-substituted) The bromine is flanked by a methoxy group at C2 and a hydrogen at C6. The C2-OMe group exerts significant steric pressure. | Sterically Open The bromine is flanked by two hydrogens (C3, C5). The methoxy group is distal (para), exerting no steric hindrance on the reaction center. |
| Electronic Effect | Highly Electron-Rich (Deactivated) Three electron-donating groups (+M from OMe; +I from two Me groups) significantly increase electron density, making the C-Br bond stronger and oxidative addition more difficult. | Electron-Rich One electron-donating group (+M from OMe). Moderately deactivated compared to electron-poor aryl halides, but reactive under standard conditions. |
| Chelation Potential | High The ortho-methoxy group can act as a hemilabile ligand (chelating handle), stabilizing organometallic intermediates (e.g., Lithio-species). | None The para-methoxy group is too far to chelate a metal center attached at the C-Br position. |
Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig)
This is the most critical area of differentiation. The "Ortho Effect" in Compound A dictates the choice of catalyst.
Mechanistic Divergence
-
Oxidative Addition (Rate Limiting Step): Both compounds are electron-rich, which generally slows down oxidative addition to Pd(0). However, Compound A is slower because the electron density is higher (3 donor groups vs 1).
-
Transmetalation/Amine Binding: For Compound A, the ortho-methoxy group creates a "steric wall." Standard ligands (like PPh3 or dppf) often fail because they cannot accommodate the bulk around the metal center.
-
Reductive Elimination: In Buchwald-Hartwig amination, steric bulk can actually accelerate reductive elimination. However, getting the amine to bind to the crowded Pd(II) center of Compound A is the challenge.
Catalyst Selection Guide
-
For Compound B (4-Bromoanisole):
-
Standard System: Pd(OAc)₂ + PPh₃ or Pd(dppf)Cl₂.
-
Conditions: Mild base (K₂CO₃), 80°C.
-
Expectation: High yields (>90%) with generic protocols.
-
-
For Compound A (this compound):
-
Required System:Bulky, Electron-Rich Phosphines (Buchwald Ligands) or NHC Ligands .
-
Ligand Choice:SPhos (provides structural flexibility and O-interaction), XPhos (extreme bulk for reductive elimination), or RuPhos (for amines).
-
Why? These ligands create a mono-ligated Pd(0) species that is highly active and can accommodate the ortho-substituent.
-
Conditions: Stronger base (NaOtBu or K₃PO₄), higher temperature (100-110°C), Toluene or Dioxane.
-
Visualization: The Steric Influence on Catalysis
Figure 1: Comparative catalytic pathways showing the steric blockade encountered by Compound A with standard catalysts.
Organometallic Reactivity (Lithiation)
In metal-halogen exchange (e.g., forming Grignard or Organolithium reagents), Compound A possesses a unique advantage: Chelation Stabilization .
-
Compound B (4-Bromoanisole):
-
Reacts rapidly with n-BuLi or Mg.
-
The resulting anion (4-methoxyphenyllithium) is stable but prone to aggregation.
-
Reactivity: Highly nucleophilic, behaves as a standard aryl nucleophile.
-
-
Compound A (this compound):
-
The Ortho-Lithiation Effect: Upon Li-Br exchange, the lithium atom at C1 is coordinated by the oxygen lone pair of the methoxy group at C2.
-
Consequence: This 5-membered chelate ring stabilizes the organolithium intermediate, making it less prone to decomposition but potentially modifying its aggregation state (often making it more monomeric and reactive towards electrophiles).
-
Strategic Use: This is ideal for introducing electrophiles at the C1 position with high fidelity, minimizing side reactions.
-
Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling for Compound A (Sterically Demanding)
Use this protocol when coupling this compound with an aryl boronic acid.
-
Reagents:
-
Substrate: 1.0 equiv (Compound A)
-
Boronic Acid: 1.5 equiv
-
Catalyst: Pd₂(dba)₃ (1 mol%) + SPhos (2-4 mol%)
-
Note: SPhos is chosen specifically to handle the ortho-methoxy steric hindrance.
-
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1)
-
-
Procedure:
-
Charge an oven-dried vial with substrate, boronic acid, Pd source, ligand, and base.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvent.
-
Heat to 100°C for 12-16 hours. (Standard 80°C may be insufficient).
-
Validation: Monitor by TLC. Compound A (Rf ~0.6 in Hex/EtOAc 5:1) should disappear.
-
-
Workup: Filter through Celite, concentrate, and purify via silica column.
Protocol B: Standard Lithiation for Compound B
Standard protocol for 4-Bromoanisole.
-
Reagents:
-
Substrate: 1.0 equiv (Compound B)[1]
-
Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Solvent: Dry THF
-
-
Procedure:
Comparative Data Summary
| Property | Compound A | Compound B |
| Molecular Weight | 215.09 g/mol | 187.04 g/mol |
| Physical State | Solid (Recrystallized from Hexane) | Liquid (mp 10°C) |
| Coupling Difficulty | High (Requires Bulky Ligands) | Low (Standard Ligands) |
| Electronic Character | Super-Electron-Rich (Slow Ox.[3] Add.) | Electron-Rich |
| Key Structural Feature | Ortho-Methoxy (Chelating/Hindering) | Para-Methoxy (Activating) |
| CAS Number | [578-57-4] (General isomer class, verify specific structure) | 104-92-7 |
References
-
Synthesis & Characterization of Compound A: Kyoto University. "Preparation of this compound (1e)". Available at: [Link]
-
Buchwald-Hartwig Steric Effects: ACS Omega. "Ligand Effects of BrettPhos and RuPhos... Modulation of Steric Hindrance". Available at: [Link]
-
General Reactivity of 4-Bromoanisole: Wikipedia/PubChem. "4-Bromoanisole Properties and Reactions". Available at: [Link]
-
Ortho-Lithiation & Chelation: Master Organic Chemistry. "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution". Available at: [Link]
Sources
GC-MS fragmentation patterns for 1-Bromo-2-methoxy-4,5-dimethylbenzene
An In-Depth Technical Guide to the GC-MS Fragmentation of 1-Bromo-2-methoxy-4,5-dimethylbenzene
Executive Summary
This compound (Formula:
The fragmentation signature is defined by three primary vectors:
-
Isotopic Doublets: The
signature preserves a 1:1 ratio in the molecular ion ( ) and all bromine-containing fragments. -
Ether Cleavage: The dominant loss of the methyl radical (
) from the methoxy group. -
Ortho-Effect Modulation: The specific spatial proximity of the bromine and methoxy groups influences the stability of the resulting cations compared to para-isomers.
Chemical Identity & Physical Properties
Before interpreting the spectra, verify the analyte properties to ensure correct chromatographic windows.
| Property | Data | Notes |
| Formula | ||
| Exact Mass | 214.00 ( | Characteristic 1:1 doublet intensity. |
| Structure | Aromatic ring with Br (pos 1), OMe (pos 2), Me (pos 4), Me (pos 5). | Ortho relationship between Br and OMe. |
| Boiling Point | ~240–250 °C (Predicted) | Elutes after non-brominated xylenes; similar to bromo-anisoles. |
| Key Functionality | Aryl Bromide + Aryl Methyl Ether | Dual fragmentation drivers. |
Experimental Protocol: GC-MS Acquisition
To replicate the fragmentation patterns described below, the following electron ionization (EI) parameters are recommended. This protocol ensures sufficient energy for diagnostic fragmentation without inducing excessive source-inlet thermal degradation.
-
Inlet Temperature: 250 °C (Splitless mode recommended for trace analysis).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Column: 5% Phenyl-arylene (e.g., DB-5MS or equivalent), 30m
0.25mm ID 0.25µm film. -
Ion Source: Electron Ionization (EI) at 70 eV .[1]
-
Source Temperature: 230 °C.
-
Mass Range:
40 – 300 (Scan mode).
Detailed Fragmentation Analysis
The Molecular Ion ( )
-
m/z 214 and 216: The spectrum is anchored by a strong molecular ion doublet. The intensity ratio is approximately 1:1 , diagnostic of a single bromine atom.
-
Stability: The aromatic ring stabilizes the radical cation, making
prominent (often >50% relative abundance).
Primary Fragmentation Channels
The fragmentation is competitive between the methoxy group cleavage and the bromine loss.
-
Pathway A:
-Cleavage (Methyl Loss)-
Transition:
214/216 199/201. -
Mechanism: Loss of the methyl radical (
) from the methoxy group. This generates a resonance-stabilized oxonium (quinoid-like) ion. -
Observation: This is typically the Base Peak (100% relative abundance) in methoxy-substituted aromatics. The bromine atom is retained, so the 1:1 isotopic doublet persists .
-
-
Pathway B: Carbonyl Elimination (Secondary)
-
Transition:
199/201 171/173. -
Mechanism: The ion formed in Path A loses Carbon Monoxide (
, 28 Da). This is a classic decomposition route for anisoles (phenolic pathway). -
Observation: A doublet at 171/173 confirms the sequence:
.
-
-
Pathway C: Halogen Loss (Aryl Cation Formation)
-
Transition:
214/216 135. -
Mechanism: Homolytic cleavage of the
bond releases a bromine radical ( ). -
Observation: Crucial Diagnostic. The resulting peak at m/z 135 is a SINGLET . The disappearance of the isotopic doublet confirms the loss of bromine.
-
Ortho-Effect Note: In ortho-isomers, steric strain between the bulky Br and the OMe group can accelerate this loss compared to para-isomers, although the electronic stabilization of the cation by the ortho-methoxy group is less effective than para-methoxy resonance.
-
Minor/Rearrangement Ions
-
m/z 120: Loss of methyl from the
135 aryl cation ( ). -
m/z 91/77: Typical aromatic tropylium and phenyl cations, appearing at lower abundance.
Visualizing the Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic fragments.[2]
Caption: Fragmentation genealogy of this compound showing isotopic retention (doublets) vs. loss (singlets).
Comparative Analysis: Distinguishing Isomers
A critical challenge in drug development is distinguishing the target (1-Bromo-2 -methoxy-4,5-dimethylbenzene) from its isomer (1-Bromo-4 -methoxy-2,5-dimethylbenzene).
| Feature | Target (Ortho-Br/OMe) | Alternative (Para-Br/OMe) | Differentiation Logic |
| [M-Br]+ Abundance ( | Moderate/High | Lower | Steric crowding in the ortho isomer weakens the C-Br bond, often increasing the relative intensity of the debrominated ion compared to the para isomer. |
| [M-CH3]+ Stability | High | Very High | The para-methoxy cation is exceptionally stable due to symmetric resonance, often making the |
| [M - CH2O]+ ( | Possible | Negligible | Ortho-substituents can facilitate a specific 4-membered transition state loss of formaldehyde ( |
Decision Tree for Identification:
-
Check
214/216: Confirm Br pattern. -
Check
199/201: Confirm Methoxy group. -
Check Ratio 135/199: If the loss of Br (
135) is significant (>20-30% of base peak), suspect Ortho or Meta positioning. If 135 is very weak (<10%), suspect Para positioning (stronger bond/stable cation).
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Bromo-2,5-dimethoxybenzene (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 1-Bromo-4-methoxy-2-methylbenzene (Isomer Data).[3] National Library of Medicine. Available at: [Link]
- Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience, 2nd Edition. (General reference for ortho-effect mechanisms in mass spectrometry).
Sources
The Melting Point Trap: Resolving Discrepancies in 1-Bromo-2-methoxy-4,5-dimethylbenzene Isomers
The following is a comprehensive Publish Comparison Guide regarding the melting point discrepancies and characterization of 1-Bromo-2-methoxy-4,5-dimethylbenzene and its isomers.
Executive Summary
The characterization of This compound (CAS 33500-88-8 ) presents a unique challenge in organic synthesis due to its melting point (MP) falling dangerously close to ambient laboratory temperatures (29–30 °C ). This physical property leads to frequent misidentification as a liquid/oil in literature and internal reports. Furthermore, its structural isomer, 1-Bromo-4-methoxy-2,5-dimethylbenzene (CAS 58106-25-5 ), possesses a nearly overlapping melting point (34–36 °C ).
This guide provides a definitive technical analysis to distinguish these isomers, detailing the synthesis pathways that generate them, the specific "melting point trap," and the rigorous protocols required for accurate identification.
Technical Analysis: The Isomer Challenge
The Core Discrepancy
The primary confusion arises from the phase behavior of the target compound. While often isolated as a "colorless oil" or "viscous liquid" after column chromatography, This compound is thermodynamically a crystalline solid at standard temperature and pressure (STP), provided the ambient temperature is controlled below 25 °C.
-
Target Compound: this compound
-
MP: 29.0–30.0 °C
-
State at 25°C: Solid (often supercooled liquid if impure)
-
-
Primary Isomer: 1-Bromo-4-methoxy-2,5-dimethylbenzene[1][2]
-
MP: 34.0–36.0 °C[2]
-
State at 25°C: Solid
-
The proximity of these melting points means that a variance of just ±5 °C in lab temperature or minor impurities (MP depression) can render the target a liquid while the isomer remains solid, or vice versa, leading to false confirmations based on physical state alone.
Structural Comparison
Both compounds are brominated dimethylanisoles. The difference lies in the substitution pattern, which dictates their synthesis and NMR signals.
| Feature | Target Compound | Primary Isomer |
| IUPAC Name | This compound | 1-Bromo-4-methoxy-2,5-dimethylbenzene |
| Common Name | 4-Bromo-5-methoxy-o-xylene | 4-Bromo-2,5-dimethylanisole |
| CAS Number | 33500-88-8 | 58106-25-5 |
| Melting Point | 29–30 °C | 34–36 °C |
| Precursor | 3,4-Dimethylanisole | 2,5-Dimethylanisole |
| Key 1H NMR | Methyls: | Methyls: Distinct environments (Ortho to Br vs Ortho to OMe) |
Synthesis & Mechanistic Pathways[3][4]
The origin of the discrepancy often lies in the starting material. Regioselective bromination is driven by the strong ortho/para directing power of the methoxy group (-OMe) relative to the methyl groups (-Me).
Synthesis of the Target
Precursor: 3,4-Dimethylanisole (4,5-Dimethylanisole).
Mechanism: The methoxy group at position 1 directs the electrophile (
Synthesis of the Isomer
Precursor: 2,5-Dimethylanisole.
Mechanism: The methoxy group at position 1 directs para to position 4 (unblocked). Position 2 is blocked. Position 6 is ortho but para is often favored or competitive.
Product: 4-Bromo-2,5-dimethylanisole
Visualizing the Pathways
The following diagram illustrates the divergence in synthesis that leads to these close-melting isomers.
Caption: Synthesis pathways distinguishing the target (green) from its close-melting isomer (red) based on precursor selection.
Experimental Protocol: Purification & Identification
To resolve the MP discrepancy, strict purification and handling protocols are required.
Synthesis & Isolation Protocol
Objective: Synthesize and isolate pure this compound as a solid.
-
Bromination: Treat 3,4-dimethylanisole (1.0 eq) with N-bromosuccinimide (NBS, 1.05 eq) in Acetonitrile (MeCN) at 25 °C for 4 hours.
-
Note: MeCN promotes nuclear bromination over benzylic bromination.
-
-
Workup: Remove solvent in vacuo. Redissolve residue in Hexane. Filter off succinimide byproduct.
-
Crystallization (Critical Step):
-
Concentrate the hexane filtrate.
-
Cool the solution to -20 °C or 0 °C .
-
Do NOT rely on room temperature evaporation, as the product may oil out due to MP depression from trace impurities.
-
Collect the white crystalline solid by cold filtration.
-
Handling the "Melting Point Trap"
-
Storage: Store at 2–8 °C. At this temperature, the compound is a stable solid.
-
Measurement: Use a capillary melting point apparatus with a starting temperature of 20 °C and a ramp rate of 1 °C/min.
-
Expected Value:29.0 – 30.0 °C .
-
If < 25 °C (Liquid): Recrystallize from hexane. The presence of the 2-bromo-3,4-dimethyl isomer (liquid) drastically lowers the MP.
-
NMR Validation
Do not rely solely on MP. Confirm structure via 1H NMR in CDCl3.[1][3]
-
Target (this compound):
- 2.17 (s, 3H, Ar-CH3)
- 2.22 (s, 3H, Ar-CH3)
- 3.86 (s, 3H, O-CH3)
- 6.69 (s, 1H, Ar-H, ortho to OMe)
- 7.28 (s, 1H, Ar-H, ortho to Br)
-
Key Feature: Two singlet aromatic protons and two methyl singlets with very close chemical shifts.
Comparison Guide
Use this table to benchmark your product against potential isomers.
| Property | Target Compound | Isomer A (Common) | Isomer B (Minor) |
| Structure | 1-Br-2-OMe-4,5-Me2 | 1-Br-4-OMe-2,5-Me2 | 1-Br-2-OMe-3,4-Me2 |
| CAS | 33500-88-8 | 58106-25-5 | N/A (Generic) |
| Melting Point | 29 – 30 °C | 34 – 36 °C | Liquid / Low-melting |
| Appearance (RT) | Waxy Solid / Oil (if warm) | Crystalline Solid | Oil |
| Precursor | 3,4-Dimethylanisole | 2,5-Dimethylanisole | 3,4-Dimethylanisole (Minor product) |
| Risk Factor | High (MP | High (MP | Contaminant causing oiling |
References
-
abcr GmbH . (n.d.). This compound Product Sheet. Retrieved from
-
Kyoto University . (2019). Organic Reactions Using Electrooxidatively Generated Cationic Intermediates. (Chapter 4, Synthesis of 1e). Retrieved from
-
ChemScene . (n.d.). 1-Bromo-4-methoxy-2,5-dimethylbenzene Product Data. Retrieved from
-
International Laboratory USA . (n.d.). 4-Bromo-2,5-dimethylanisole Specifications. Retrieved from
-
Carreño, M. C., et al. (1995).[4] N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent. Journal of Organic Chemistry. (Contextual reference for regioselectivity).
Sources
Safety Operating Guide
Operational Guide: Disposal of 1-Bromo-2-methoxy-4,5-dimethylbenzene
Executive Summary & Immediate Directive
Status: Hazardous Chemical Waste (Halogenated Organic) Primary Hazard: Skin/Eye Irritant, Aquatic Toxicity, Potential Target Organ Toxicity. Disposal Method: High-Temperature Incineration (with Acid Gas Scrubbing). Critical Prohibition: Do NOT drain dispose. Do NOT mix with strong oxidizers or non-halogenated solvents (unless necessary for dissolution).
This guide defines the operational protocol for the safe containment and disposal of 1-Bromo-2-methoxy-4,5-dimethylbenzene (and structurally related brominated aromatic ethers). It is designed for researchers requiring immediate, actionable logistics compliant with EPA RCRA standards and GLP (Good Laboratory Practice).
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of this specific intermediate is prerequisite to safe handling. As a brominated anisole derivative, it shares hazard characteristics with Class 6.1 (Toxic) and Class 9 (Miscellaneous/Aquatic) substances.
| Property | Data / Estimate | Operational Implication |
| Chemical Structure | Halogenated Aromatic Ether | High stability; resistant to biodegradation. |
| Physical State | Liquid (High Boiling) or Low-Melting Solid | Likely requires liquid waste containment if in solution; solid waste protocols if pure. |
| Flash Point | >90°C (Estimated based on analogs) | Combustible. Classified as "Ignitable" (D001) if in flammable solvent. |
| Reactivity | Stable, but reactive with strong oxidizers. | Segregation Critical: Keep away from nitric acid, perchlorates, and peroxides. |
| Toxicity | Irritant (Skin/Eye/Respiratory) | PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. |
The "Halogen Rule" (Cost & Safety Logic)
In waste management, the presence of the Bromine atom dictates the disposal path.
-
Mechanism: When incinerated, non-halogenated organics produce CO₂ and H₂O. Halogenated organics (like this compound) produce Hydrogen Bromide (HBr) and Bromine gas (Br₂), which are highly corrosive.
-
Result: This waste requires incinerators equipped with caustic scrubbers.
-
Directive: Never dilute this waste into "Non-Halogenated" streams. Doing so reclassifies the entire volume as Halogenated, exponentially increasing disposal costs for your facility.
Pre-Disposal Segregation Strategy
Proper segregation is the primary defense against reaction hazards and regulatory fines.
Compatibility Matrix
-
Compatible: Dichloromethane (DCM), Chloroform, Acetone (if necessary), Ethyl Acetate.
-
Incompatible (DO NOT MIX):
-
Strong Oxidizers: (e.g., Nitric Acid, Chromic Acid)
Risk of exothermic reaction and toxic gas evolution. -
Strong Bases: (e.g., Sodium Hydroxide)
Potential for hydrolysis or elimination reactions. -
Metals: (e.g., Lithium, Magnesium)
Risk of Grignard-type formation in dry solvents.
-
Waste Stream Decision Tree
The following logic flow ensures the material ends up in the correct regulatory stream.
Figure 1: Waste Stream Classification Logic. Note that the presence of the brominated solute forces the entire mixture into the Halogenated Waste stream, regardless of the solvent used.
Step-by-Step Disposal Protocol
Phase 1: Accumulation (In the Lab)
-
Container Selection:
-
Preferred: Amber Glass bottles (prevents UV degradation) or HDPE (High-Density Polyethylene) carboys.
-
Avoid: Metal cans (corrosion risk from potential HBr evolution over time).
-
-
Labeling (RCRA Compliance):
-
Apply a hazardous waste tag immediately upon the first drop entering the container.
-
Must List:
-
Full Chemical Name: "this compound" (No abbreviations/formulas).
-
Hazards: Check "Toxic" and "Irritant".
-
Constituents: If in solution, list the solvent and approximate % (e.g., "95% Dichloromethane, 5% Brominated Organic").
-
-
-
Venting: Use a vented cap if there is any risk of ongoing reaction or off-gassing, though this compound is generally stable.
Phase 2: Hand-off (EHS/Facilities)
-
Satellite Accumulation Area (SAA): Keep the container at or near the point of generation. Do not move it to a central hallway.
-
Cap Tightness: Ensure cap is screwed down tightly when not actively adding waste.
-
Request Pickup: When container is 90% full, request EHS pickup. Do not overfill.
Phase 3: Ultimate Destruction (Off-Site)
-
Method: The facility will ship this as RCRA Hazardous Waste .
-
Process: Rotary Kiln Incineration > 1000°C.
-
Pollution Control: The bromine is converted to HBr, which is captured in a wet scrubber (typically NaOH) to form harmless NaBr salt water, preventing atmospheric release.
Spill Contingency & Emergency Response
In the event of a spill, rapid containment prevents groundwater contamination.
Spill Response Workflow
Figure 2: Immediate Spill Response Protocol. Prioritize evacuation if respiratory irritation is detected.
Specific Cleanup Steps[1][2][3][4][5][6][7][8][9]
-
Absorb: Do not use water. Use vermiculite , bentonite clay , or polypropylene pads . These materials are inert and will not react with the brominated ring.
-
Decontaminate: After solid material is removed, wipe the surface with a solvent-dampened rag (Acetone or Ethanol) to pick up residue, then wash with soap and water.
-
Disposal of Debris: All absorbent materials, gloves used during cleanup, and wipes must be bagged and tagged as Hazardous Waste (Solid Debris) contaminated with halogenated organics.
References & Regulatory Grounding[1][4][10]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Defines hazardous waste identification and F-list solvents).
-
Source:
-
-
PubChem (National Library of Medicine). Compound Summary: Brominated Anisole Derivatives (General Hazard Class). (Used for toxicity and physical property inference).
-
Source:
-
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).
-
Source:
-
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Standard for segregation and risk assessment).
-
Source:
-
Personal protective equipment for handling 1-Bromo-2-methoxy-4,5-dimethylbenzene
Executive Summary: The "Why" Before the "Wear"
Handling 1-Bromo-2-methoxy-4,5-dimethylbenzene (an aryl halide ether) requires a defensive posture against two primary mechanisms of action: cutaneous absorption and mucous membrane irritation .
Structurally, the methoxy and methyl groups activate the benzene ring, potentially increasing its reactivity compared to simple halobenzenes. While specific toxicological data for this exact isomer is often sparse, we apply the Precautionary Principle based on Structural Activity Relationships (SAR) of similar bromoanisoles. These compounds are lipophilic; they do not just sit on the skin—they permeate.
Immediate Hazard Profile:
-
Key Risk: Sensitization and dermatitis upon repeated exposure; potential central nervous system (CNS) depression if high vapor concentrations are inhaled (analogous to halogenated aromatics).
-
Physical State Assumption: Typically a solid or viscous oil. This protocol covers both dust (solid) and aerosol/vapor (liquid) risks.
Part 1: The PPE Matrix (Personal Protective Equipment)
Do not rely on generic "lab safety" rules. This matrix is specific to halogenated aromatic ethers.
Hand Protection: The Permeation Defense
Standard nitrile gloves provide only temporary splash protection against halogenated aromatics.
| Exposure Scenario | Glove Material | Thickness | Breakthrough Time (Est.) | Action |
| Incidental Contact (Weighing, Transfer) | Nitrile (Disposable) | < 5-10 mins | Double Glove. Inspect outer glove for pinholes. Change immediately upon any splash. | |
| Intentional Contact (Spill Cleanup, Synthesis) | Silver Shield / Laminate | Multi-layer | > 4 hours | Mandatory for spill cleanup. These offer broad chemical resistance where nitrile fails. |
| Alternative | Viton / Butyl | > 2 hours | Good dexterity/protection balance, but expensive. |
Scientist's Note: Halogenated compounds can swell nitrile rubber, degrading its mechanical strength invisibly. If you feel the glove "relax" or become loose, permeation has already occurred. Change immediately.
Respiratory & Eye Protection
-
Primary Barrier: All handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Secondary Barrier (Eyes): Chemical Splash Goggles (ANSI Z87.1) are required.[5] Safety glasses are insufficient due to the potential for "creeping" vapors or fine dusts that bypass side shields.
-
Respiratory (Outside Hood): If hood containment is breached (e.g., spill outside hood), use a Full-Face Respirator with Organic Vapor/P100 combination cartridges .
Part 2: Operational Workflow & Logic
The following diagram illustrates the decision logic for PPE selection based on the state of the chemical.
Figure 1: Decision logic for selecting controls based on physical state and operational temperature.
Part 3: Step-by-Step Handling Protocol
Phase A: Preparation (The "Cold" Phase)
-
Glove Check: Inflate nitrile gloves with air (pneumatic test) to check for manufacturing pinholes before donning.
-
Weighing Strategy:
-
If Solid: Use an anti-static gun if available. Bromo-anisoles can be "sticky" or static-prone. Weigh inside the hood if possible. If using a balance outside the hood, keep the vial closed and use a secondary containment tray.
-
If Liquid: Verify pipette seals. Do not pour; use positive displacement pipettes to prevent dripping high-vapor-pressure droplets.
-
Phase B: Active Handling (The "Hot" Phase)
-
Solvent Selection: When dissolving, avoid using other halogenated solvents (like DCM) if possible, as this creates a "permeation cocktail" that penetrates gloves faster than the pure substance alone.
-
Temperature Control: If heating the reaction, ensure a reflux condenser is active before heating begins. The combination of heat + halogenated aromatic vapor significantly increases hood breakthrough risk.
Phase C: Decontamination & Doffing
-
Wipe Down: Wipe all tools (spatulas, flask necks) with an acetone-dampened tissue inside the hood. Dispose of the tissue as solid hazardous waste.
-
Glove Removal: Use the "Beak Method" (pinch and pull) to ensure the exterior of the glove never touches skin.
-
Hand Wash: Wash hands with soap and cool water immediately. Why cool water? Hot water opens pores, potentially increasing absorption of any trace residues.
Part 4: Emergency Response & Disposal
Spill Management
-
Minor Spill (< 5 mL/g): Cover with Vermiculite or activated carbon spill pads. Do not use paper towels alone, as they increase surface area for evaporation.
-
Major Spill: Evacuate the immediate area. Don a respirator (OV/P100) and Silver Shield gloves before re-entering to clean.
Waste Disposal Logic
This compound contains a halogen (Bromine).[4][5][6][7] It cannot go into general organic waste.
| Waste Stream | Classification | EPA Code (Ref) |
| Primary Waste | Halogenated Organic Solvent/Solid | F002 / U225 (Analogous) |
| Contaminated Solids | Hazardous Debris | - |
| Aqueous Waste | Toxic Aqueous (Check pH) | - |
Critical: Do not mix with strong oxidizers or strong bases in the waste container, as bromo-aromatics can undergo exothermic hydrolysis or polymerization under extreme conditions.
Part 5: Operational Workflow Diagram
Figure 2: Linear workflow ensuring containment from setup to final hygiene check.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes for Halogenated Solvents (F-Codes). [Link]
-
PubChem. (2024). Compound Summary: 4-Bromoanisole (Structural Analog for Hazard Identification). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



